hSMG-1 inhibitor 11j
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[4-[4-[2-[4-chloro-3-(diethylsulfamoyl)anilino]pyrimidin-4-yl]pyridin-2-yl]phenyl]-3-methylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28ClN7O3S/c1-4-35(5-2)39(37,38)25-17-21(10-11-22(25)28)32-26-31-15-13-23(34-26)19-12-14-30-24(16-19)18-6-8-20(9-7-18)33-27(36)29-3/h6-17H,4-5H2,1-3H3,(H2,29,33,36)(H,31,32,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZFJBSIAXYEPBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)NC2=NC=CC(=N2)C3=CC(=NC=C3)C4=CC=C(C=C4)NC(=O)NC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28ClN7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of hSMG-1 Inhibitor 11j
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism of action of hSMG-1 inhibitor 11j, a potent and selective pyrimidine derivative that targets the human Suppressor with Morphological effect on Genitalia 1 (hSMG-1) kinase. hSMG-1 is a critical regulator of nonsense-mediated mRNA decay (NMD), a crucial cellular surveillance pathway that eliminates transcripts containing premature termination codons (PTCs).[1] Deregulation of NMD has been implicated in various diseases, including cancer, making hSMG-1 an attractive therapeutic target.
Core Mechanism of Action
This compound exerts its effects by directly inhibiting the kinase activity of hSMG-1.[1] As a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, hSMG-1 plays a pivotal role in the NMD pathway by phosphorylating the key NMD factor, UPF1.[2] This phosphorylation event is a critical step for the recruitment of downstream factors that lead to the degradation of aberrant mRNA transcripts.
By binding to the ATP-binding site of hSMG-1, inhibitor 11j prevents the transfer of a phosphate group to UPF1. This inhibition of UPF1 phosphorylation disrupts the NMD cascade, leading to the stabilization and accumulation of PTC-containing transcripts. The primary molecular consequence of hSMG-1 inhibition by 11j is, therefore, the modulation of gene expression for those transcripts normally targeted by NMD.
Quantitative Data Presentation
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity.
Table 1: In Vitro Potency of this compound
| Target | IC50 (nM) |
| hSMG-1 | 0.11 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | IC50 (nM) | Fold Selectivity vs. hSMG-1 |
| mTOR | 50 | >455 |
| PI3Kα | 92 | >836 |
| PI3Kγ | 60 | >545 |
| CDK1 | 32,000 | >290,000 |
| CDK2 | 7,100 | >64,500 |
Table 3: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) |
| MDA-MB-468 | Cell Proliferation | 75 |
Signaling Pathway Diagram
The following diagram illustrates the nonsense-mediated mRNA decay (NMD) pathway and the point of intervention by this compound.
Caption: The NMD pathway is initiated by ribosomal stalling at a PTC, leading to the recruitment of UPF1 and the hSMG-1 complex. hSMG-1-mediated phosphorylation of UPF1, a step blocked by inhibitor 11j, is essential for the recruitment of decay factors and subsequent mRNA degradation.
Experimental Protocols
Detailed methodologies for key experiments cited in the investigation of this compound are provided below.
In Vitro hSMG-1 Kinase Assay
This assay quantifies the kinase activity of hSMG-1 by measuring the phosphorylation of its substrate, UPF1, in the presence of the inhibitor.
Materials:
-
Recombinant human SMG-1 (hSMG-1)
-
Recombinant human UPF1 (or a peptide fragment containing the phosphorylation site)
-
This compound
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
Phosphatase inhibitors
-
SDS-PAGE gels and buffers
-
Phosphorimager or anti-phospho-UPF1 antibody for Western blotting
Procedure:
-
Prepare a reaction mixture containing kinase buffer, recombinant hSMG-1, and the UPF1 substrate.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 15-30 minutes) at 30°C to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radiometric detection, or unlabeled ATP for Western blot detection).
-
Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
For radiometric detection: Dry the gel and expose it to a phosphor screen. Quantify the incorporation of ³²P into the UPF1 substrate using a phosphorimager.
-
For Western blot detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for phosphorylated UPF1. Detect with an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate.
-
Calculate the percentage of inhibition at each concentration of inhibitor 11j relative to the vehicle control to determine the IC50 value.
Western Blot for UPF1 Phosphorylation in Cells
This assay assesses the ability of this compound to inhibit the phosphorylation of endogenous UPF1 in a cellular context.
Materials:
-
Cell line expressing hSMG-1 and UPF1 (e.g., MDA-MB-361)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-UPF1 and anti-total-UPF1
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or DMSO for a specified duration (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an anti-total-UPF1 antibody, or run a parallel gel.
-
Quantify the band intensities to determine the concentration-dependent effect of inhibitor 11j on UPF1 phosphorylation.
MDA-MB-468 Cell Proliferation Assay
This assay measures the effect of this compound on the proliferation of the MDA-MB-468 breast cancer cell line.[3][4]
Materials:
-
MDA-MB-468 cells
-
Complete growth medium (e.g., L-15 medium with 10% FBS)
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, resazurin)
-
DMSO
-
Microplate reader
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration of the inhibitor relative to the vehicle control and determine the IC50 value.
Mandatory Visualizations
Experimental Workflow for hSMG-1 Inhibitor Validation
This diagram outlines the typical workflow for the identification and validation of a selective hSMG-1 inhibitor like 11j.
References
- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Role of SMG-1-mediated Upf1 phosphorylation in mammalian nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell proliferation assay [bio-protocol.org]
- 4. Human Breast Cell MDA-MB-468-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to hSMG-1 Inhibitor 11j and its Role in Nonsense-Mediated Decay
This technical guide provides a comprehensive overview of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) inhibitor 11j, a potent and selective small molecule that targets the Nonsense-Mediated Decay (NMD) pathway. This document details the inhibitor's mechanism of action, presents its quantitative biochemical and cellular activity, outlines relevant experimental protocols, and visualizes the core biological and experimental workflows.
Introduction to hSMG-1 and Nonsense-Mediated Decay (NMD)
Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance mechanism conserved across all eukaryotes.[1][2] Its primary function is to identify and degrade messenger RNA (mRNA) transcripts that contain premature termination codons (PTCs).[3] By eliminating these aberrant transcripts, NMD prevents the translation of potentially toxic truncated proteins, thereby ensuring the fidelity of gene expression.[1]
The hSMG-1 kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, is an essential component of the NMD pathway.[4] A key event in NMD activation is the phosphorylation of the core NMD factor, UPF1 (Up-frameshift 1), by hSMG-1.[5] This phosphorylation event is a critical step that triggers the recruitment of decay factors and subsequent degradation of the target mRNA.[6][7] Given its central role, hSMG-1 has emerged as a promising therapeutic target for diseases caused by nonsense mutations and for certain cancers where NMD modulation could be beneficial.[8][9][10]
This compound is a potent and highly selective pyrimidine derivative developed to target the kinase activity of hSMG-1.[8][11] Its ability to precisely inhibit UPF1 phosphorylation allows for the stabilization of PTC-containing transcripts, making it an invaluable tool for studying the NMD pathway and a potential lead compound for therapeutic development.
Quantitative Data on this compound
The efficacy and selectivity of this compound have been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Biochemical Inhibitory Activity of 11j
This table details the half-maximal inhibitory concentration (IC₅₀) of compound 11j against hSMG-1 and a panel of other kinases, demonstrating its high potency and selectivity.
| Target Kinase | IC₅₀ | Selectivity vs. hSMG-1 | Reference |
| hSMG-1 | 0.11 nM | - | [12][4][8] |
| mTOR | 50 nM | >455-fold | [4][8][11] |
| PI3Kα | 92 nM | >836-fold | [8][11][13] |
| PI3Kγ | 60 nM | >545-fold | [8][11][13] |
| Cdk1 | 32 µM | >290,000-fold | [4][8] |
| Cdk2 | 7.1 µM | >64,500-fold | [4][8] |
| GSKα | 0.26 µM | >2,360-fold | [4] |
| GSKβ | 0.33 µM | >3,000-fold | [4] |
Table 2: Cellular Activity of this compound
This table summarizes the effects of compound 11j in cell-based assays, confirming its ability to inhibit the NMD pathway and affect cell proliferation.
| Assay | Cell Line | Concentration | Effect | Reference |
| UPF1 Phosphorylation | MDA-MB-361 | 0.3 µM | Significant reduction | [4][8] |
| UPF1 Phosphorylation | MDA-MB-361 | 1.0 µM | Complete elimination | [8][11] |
| UPF1 Phosphorylation | DRG Neurons | 1.0 µM | 90% reduction | [14] |
| Cell Proliferation | MDA-MB-468 | 75 nM (IC₅₀) | Inhibition of proliferation | [4][8] |
Signaling Pathway and Mechanism of Action
This compound functions by directly competing with ATP in the kinase domain of hSMG-1. This inhibition prevents the phosphorylation of UPF1, a pivotal step in the NMD pathway. Without this phosphorylation, the downstream signaling cascade that leads to mRNA decay is halted.
Figure 1: The Nonsense-Mediated Decay (NMD) signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
hSMG-1 In Vitro Kinase Assay
This protocol is for determining the biochemical potency (IC₅₀) of inhibitors against hSMG-1.
Objective: To measure the inhibition of hSMG-1 kinase activity by compound 11j in a cell-free system.
Materials:
-
Recombinant hSMG-1 enzyme.
-
Substrate: GST-tagged UPF1 peptide (e.g., GST-Upf1-S1096).[15][16]
-
This compound, serially diluted.
-
Kinase reaction buffer (e.g., 10 mM HEPES, 50 mM NaCl, 10 mM MnCl₂, 1 mM DTT).[16]
-
ATP (radiolabeled [γ-³²P]ATP or for use with luminescence-based kits).
-
96-well assay plates.
-
Detection method: Phosphorimager for radioactivity or a luminescence plate reader for kits like ADP-Glo.[17]
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further into the kinase reaction buffer.
-
In a 96-well plate, add the hSMG-1 enzyme, the UPF1 peptide substrate, and the diluted inhibitor 11j to each well.
-
Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for hSMG-1.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30°C.[16]
-
Terminate the reaction by adding a stop solution (e.g., EDTA or kinase-specific stop reagent).
-
Quantify the amount of phosphorylated substrate. For radiolabeling, this involves capturing the peptide on a filter membrane and measuring radioactivity. For luminescence-based assays (e.g., ADP-Glo), follow the manufacturer's protocol to measure the amount of ADP produced.[17]
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Western Blot for UPF1 Phosphorylation
This protocol is for assessing the effect of inhibitor 11j on the NMD pathway in a cellular context.[14]
Objective: To measure the levels of phosphorylated UPF1 (p-UPF1) relative to total UPF1 in cells treated with this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-361).[8]
-
This compound.
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, running buffer, and transfer apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: Rabbit anti-phospho-UPF1 (Ser1096), Mouse anti-total UPF1.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 3 µM) or DMSO (vehicle control) for a specified duration (e.g., 6 hours).[8]
-
Wash cells with ice-cold PBS and lyse them using the supplemented lysis buffer.
-
Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against p-UPF1 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for total UPF1 as a loading control.
-
Quantify the band intensities using densitometry software. Normalize the p-UPF1 signal to the total UPF1 signal for each sample.
Cell Proliferation Assay
This protocol is for determining the effect of inhibitor 11j on the growth of cancer cell lines.
Objective: To measure the IC₅₀ for cell proliferation of this compound.
Materials:
-
Cancer cell line (e.g., MDA-MB-468).[8]
-
Complete cell culture medium.
-
This compound.
-
96-well clear-bottom cell culture plates.
-
Cell viability reagent (e.g., MTS, MTT, or CellTiter-Glo).
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach for 24 hours.
-
Prepare serial dilutions of this compound in the culture medium.
-
Remove the old medium from the cells and add the medium containing the various concentrations of the inhibitor. Include a vehicle-only (DMSO) control.
-
Incubate the plate for a period that allows for several cell doublings (e.g., 72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTS/MTT).
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the curve to determine the IC₅₀ value.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel NMD inhibitor like 11j, from initial biochemical characterization to cellular validation.
Figure 2: Preclinical evaluation workflow for an NMD inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. The Branched Nature of the Nonsense-Mediated mRNA Decay Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nonsense-mediated mRNA decay, a simplified view of a complex mechanism [bmbreports.org]
- 4. caymanchem.com [caymanchem.com]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Upf1 Phosphorylation Triggers Translational Repression during Nonsense-Mediated mRNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. biorxiv.org [biorxiv.org]
- 10. Inhibition of nonsense-mediated mRNA decay reduces the tumorigenicity of human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 12. medkoo.com [medkoo.com]
- 13. glpbio.com [glpbio.com]
- 14. Inhibition of Nonsense-Mediated Decay Induces Nociceptive Sensitization through Activation of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. bmglabtech.com [bmglabtech.com]
An In-depth Technical Guide to the Discovery and Synthesis of hSMG-1 Inhibitor 11j
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the potent and selective human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) kinase inhibitor, compound 11j. This document details the experimental protocols for its synthesis and characterization, along with the methodologies for key biological assays that demonstrate its inhibitory activity and cellular effects.
Introduction
The human SMG-1 (hSMG-1) is a large serine/threonine-protein kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family. It plays a crucial role in cellular stress response pathways and is a key regulator of nonsense-mediated mRNA decay (NMD), a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs). By targeting hSMG-1, it is possible to modulate these fundamental cellular processes, which has significant therapeutic implications, particularly in the context of cancer. The pyrimidine derivative, 11j, has been identified as a highly potent and selective inhibitor of hSMG-1, making it a valuable tool for studying the biological functions of this kinase and a potential lead compound for drug development.
Data Presentation
The following tables summarize the quantitative data for hSMG-1 inhibitor 11j, including its inhibitory activity against hSMG-1 and a panel of other kinases, as well as its effect on cancer cell proliferation.
Table 1: In Vitro Kinase Inhibitory Activity of 11j
| Kinase | IC50 (nM) |
| hSMG-1 | 0.11 |
| mTOR | 50 |
| PI3Kα | 92 |
| PI3Kγ | 60 |
| CDK1 | 32,000 |
| CDK2 | 7,100 |
| GSKα | 260 |
| GSKβ | 330 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Cellular Activity of 11j
| Cell Line | Assay | IC50 (nM) |
| MDA-MB-468 | Cell Proliferation | 75 |
Data compiled from multiple sources.[1][2][3]
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and the key biological assays used to characterize its activity.
Synthesis of this compound
The synthesis of 2-chloro-N,N-diethyl-5-((4-(2-(4-(3-methylureido)phenyl)pyridin-4-yl)pyrimidin-2-yl)amino)benzenesulfonamide (11j) is based on the procedures described by Gopalsamy et al. (2012). The general synthetic approach involves the coupling of key pyrimidine and pyridine intermediates.
General Synthetic Scheme:
A detailed, step-by-step synthesis protocol is proprietary and not fully available in the public domain. However, the synthesis would logically proceed through the formation of a substituted aminopyrimidine core, followed by a Suzuki or similar cross-coupling reaction with a functionalized pyridine derivative, and subsequent elaboration of the urea moiety.
Key Starting Materials:
-
Substituted pyrimidines
-
Substituted pyridines or their boronic acid/ester derivatives
-
Reagents for urea formation (e.g., methyl isocyanate)
-
Palladium catalysts and ligands for cross-coupling reactions
hSMG-1 Kinase Assay (LanthaScreen® TR-FRET Assay)
The inhibitory activity of 11j against hSMG-1 was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) based LanthaScreen® kinase assay.
Materials:
-
Recombinant hSMG-1 kinase
-
Fluorescein-labeled substrate peptide
-
Terbium-labeled anti-phospho-substrate antibody
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (11j)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of 11j in DMSO and then dilute in kinase reaction buffer.
-
Kinase Reaction:
-
Add kinase and substrate peptide to the wells of a 384-well plate.
-
Add the diluted test compound or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a solution containing EDTA.
-
Add the terbium-labeled antibody to the wells.
-
Incubate at room temperature for a specified time (e.g., 30-60 minutes) to allow for antibody binding.
-
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by fitting the dose-response curves using a suitable software.
UPF1 Phosphorylation Assay (Western Blot)
The cellular activity of 11j was assessed by its ability to inhibit the phosphorylation of UPF1, a known substrate of hSMG-1, in human breast cancer cells.
Cell Line: MDA-MB-361
Materials:
-
MDA-MB-361 cells
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-UPF1 (Ser1096) and anti-total UPF1
-
Secondary antibody (HRP-conjugated)
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-total UPF1 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-UPF1 signal to the total UPF1 signal.
Cell Proliferation Assay
The anti-proliferative effect of 11j was evaluated in the MDA-MB-468 human breast cancer cell line.
Cell Line: MDA-MB-468
Materials:
-
MDA-MB-468 cells
-
Cell culture medium and supplements
-
This compound
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed MDA-MB-468 cells in 96-well plates at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 11j or DMSO (vehicle control).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as required.
-
Measure the signal (absorbance or luminescence) using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle-treated control and determine the IC50 value by fitting the dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz, illustrate the hSMG-1 signaling pathway in the context of NMD and the experimental workflows for the key assays.
Caption: hSMG-1 signaling in the nonsense-mediated mRNA decay (NMD) pathway.
Caption: Experimental workflow for the hSMG-1 LanthaScreen® kinase assay.
Caption: Workflow for UPF1 phosphorylation analysis by Western blot.
Caption: Workflow for the MDA-MB-468 cell proliferation assay.
References
- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Human Breast Cell MDA-MB-468-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 3. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 4. pubcompare.ai [pubcompare.ai]
hSMG-1 Inhibitor 11j: A Pyrimidine-Based Approach to Modulating Cellular Stress and Surveillance Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The human suppressor of morphogenesis in genitalia-1 (hSMG-1) is a critical serine/threonine-protein kinase belonging to the phosphoinositide 3-kinase-related kinase (PIKK) family. It plays a pivotal role in cellular stress responses and nonsense-mediated mRNA decay (NMD), a crucial RNA surveillance pathway.[1] The deregulation of these pathways is implicated in the progression of cancer and resistance to therapies, making hSMG-1 a compelling target for novel therapeutic interventions. This technical guide focuses on the pyrimidine derivative, hSMG-1 inhibitor 11j, a potent and selective inhibitor of hSMG-1. We will delve into its biochemical and cellular activity, the signaling pathways it modulates, and provide detailed experimental protocols for its characterization.
Introduction to hSMG-1 and its Inhibitor 11j
hSMG-1 is a multifaceted kinase involved in several critical cellular processes. Its role in NMD is to phosphorylate the UPF1 helicase, a key step in the degradation of mRNAs containing premature termination codons.[2] Beyond RNA surveillance, hSMG-1 is activated in response to genotoxic stress, participating in DNA damage response pathways.[3] Given its central role in maintaining cellular homeostasis, inhibiting hSMG-1 has emerged as a promising strategy in oncology.
This compound is a pyrimidine derivative identified as a highly potent and selective inhibitor of hSMG-1 kinase activity.[1][4] Its discovery provides a valuable chemical tool to probe the functions of hSMG-1 and explore its therapeutic potential.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound, highlighting its potency and selectivity.
Table 1: In Vitro Kinase Inhibitory Activity of 11j
| Target Kinase | IC50 (nM) |
| hSMG-1 | 0.11[4][5][6] |
| mTOR | 50[4][5][6] |
| PI3Kα | 92[4][5][6] |
| PI3Kγ | 60[4][5][6] |
| CDK1 | 32,000[4][5][6] |
| CDK2 | 7,100[4][5][6] |
Table 2: Cellular Activity of 11j
| Assay | Cell Line | Effect | Concentration | Reference |
| UPF1 Phosphorylation | MDA-MB-361 | Significant reduction | 0.3 µM[5][6] | [5][6] |
| UPF1 Phosphorylation | MDA-MB-361 | Complete elimination | 1 µM[5][6] | [5][6] |
| Cell Proliferation | MDA-MB-468 | IC50 | 75 nM[5][6] | [5][6] |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly competing with ATP for the kinase domain of hSMG-1. This inhibition blocks the downstream phosphorylation of hSMG-1 substrates, most notably UPF1.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Synthesis of this compound
The specific synthesis protocol for this compound is detailed in the primary publication by Gopalsamy et al. (2012) in Bioorganic & Medicinal Chemistry Letters.[7] While the full experimental details are proprietary, the general synthesis of pyrimidine derivatives often involves a multi-step process. A plausible synthetic workflow is outlined below.
hSMG-1 Kinase Assay
This protocol is adapted from a general method for assessing PIKK family kinase activity.
Objective: To determine the in vitro inhibitory activity of compound 11j against hSMG-1 kinase.
Materials:
-
Recombinant hSMG-1 enzyme
-
GST-Upf1-S1096 peptide substrate
-
Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in Kinase Buffer to the desired final concentrations.
-
In a white-walled microplate, add the hSMG-1 enzyme and the GST-Upf1-S1096 peptide substrate to each well containing either the inhibitor or DMSO vehicle control.
-
Initiate the kinase reaction by adding ATP to each well. The final ATP concentration should be at or near the Km for hSMG-1.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the inhibitor relative to the DMSO control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Cell Proliferation Assay
This protocol utilizes the CellTiter-Glo® Luminescent Cell Viability Assay.
Objective: To determine the effect of this compound on the proliferation of cancer cells.
Materials:
-
MDA-MB-468 human breast cancer cell line
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
This compound (in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
Procedure:
-
Seed MDA-MB-468 cells in an opaque-walled 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in cell culture medium.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the inhibitor or a DMSO vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Equilibrate the plate to room temperature for approximately 30 minutes.[3]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[3]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percent viability for each treatment relative to the DMSO control and determine the IC50 value.
UPF1 Phosphorylation Western Blot
Objective: To assess the effect of this compound on the phosphorylation of UPF1 in cells.
Materials:
-
MDA-MB-361 human breast cancer cell line
-
Cell culture medium
-
This compound (in DMSO)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Primary antibodies: rabbit anti-phospho-UPF1 (Ser1096) and mouse anti-total UPF1
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Seed MDA-MB-361 cells and allow them to grow to a suitable confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.3 µM, 1 µM) or DMSO for a specified time (e.g., 6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-UPF1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against total UPF1 as a loading control.
Conclusion
This compound stands out as a potent and selective tool for investigating the complex biology of hSMG-1. Its ability to modulate both nonsense-mediated mRNA decay and cellular stress responses makes it a valuable asset for cancer research and drug development. The data presented and the detailed protocols provided in this guide are intended to facilitate further exploration of hSMG-1 inhibition as a therapeutic strategy. Future studies will likely focus on the in vivo efficacy of 11j and its derivatives, as well as the identification of biomarkers to predict response to hSMG-1 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. academic.oup.com [academic.oup.com]
- 3. promega.com [promega.com]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: hSMG-1 Inhibitor 11j
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1) inhibitor 11j, a potent and selective pyrimidine derivative. This document details its inhibitory activity, the experimental protocol for determining its potency, and its role within the broader context of cellular signaling pathways.
Core Data Presentation: Inhibitory Activity of 11j
The inhibitor 11j demonstrates high potency for hSMG-1 and significant selectivity over other related kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 Value |
| hSMG-1 | 0.11 nM [1][2][3] |
| mTOR | 50 nM[1][2] |
| PI3Kα | 92 nM[1][2] |
| PI3Kγ | 60 nM[1][2] |
| CDK1 | 32 µM[1][2] |
| CDK2 | 7.1 µM[1][2] |
| GSKα | 0.26 µM[3] |
| GSKβ | 0.33 µM[3] |
In cellular assays, inhibitor 11j effectively reduces the phosphorylation of the hSMG-1 substrate UPF1 in MDA-MB-361 breast cancer cells at concentrations as low as 0.3 µM.[3] It also inhibits the proliferation of MDA-MB-468 breast cancer cells with an IC50 of 75 nM.[1][2]
Experimental Protocol: In Vitro hSMG-1 Kinase Assay
The determination of the IC50 value for hSMG-1 inhibitor 11j is typically performed using an in vitro kinase assay. The following protocol is a representative method based on established procedures for hSMG-1 kinase activity measurement.
Objective: To measure the enzymatic activity of hSMG-1 in the presence of varying concentrations of inhibitor 11j to determine its IC50 value.
Materials:
-
Recombinant human hSMG-1 enzyme
-
Full-length UPF1 protein (substrate)
-
This compound
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (1x PBS, 10 mM MgCl₂, 2 mM DTT)
-
ATP solution (0.5 mM)
-
SDS-PAGE gels and buffers
-
Phosphorimager or autoradiography film
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing 50 nM of the hSMG-1 enzyme and 1 µM of the full-length UPF1 substrate in the kinase reaction buffer.[4][5]
-
Inhibitor Addition: Add this compound to the reaction mixtures at a range of concentrations (e.g., from 0.01 nM to 1 µM) to determine the dose-response relationship. Include a control reaction with no inhibitor.
-
Initiation of Kinase Reaction: Start the phosphorylation reaction by adding ATP solution containing a final concentration of 0.5 mM ATP and 0.06 µM of [γ-³²P]ATP.[4][5]
-
Incubation: Incubate the reaction mixtures at 30°C. Samples should be taken at various time points to monitor the progress of the reaction.[4][5]
-
Reaction Quenching: Stop the reaction by adding SDS-containing sample buffer to the samples.[4][5]
-
Electrophoresis: Separate the reaction products by SDS-PAGE.
-
Detection and Quantification: Visualize the phosphorylated UPF1 substrate by exposing the gel to a phosphorimager screen or autoradiography film. The amount of incorporated radiolabeled phosphate can be quantified using a scintillation counter or densitometry analysis of the autoradiogram.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the cellular signaling pathway of hSMG-1 and a typical experimental workflow for assessing inhibitor potency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Structure of substrate-bound SMG1-8-9 kinase complex reveals molecular basis for phosphorylation specificity | eLife [elifesciences.org]
- 5. Structure of substrate-bound SMG1-8-9 kinase complex reveals molecular basis for phosphorylation specificity - PMC [pmc.ncbi.nlm.nih.gov]
hSMG-1 Inhibitor 11j: A Comprehensive Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity profile of hSMG-1 inhibitor 11j, a potent pyrimidine derivative. The document summarizes key quantitative data, outlines typical experimental methodologies for kinase selectivity profiling, and visualizes the relevant biological pathways and experimental workflows.
Core Data Presentation: Kinase Selectivity Profile of 11j
The selectivity of a kinase inhibitor is a critical parameter in drug development, defining its therapeutic window and potential off-target effects. This compound has been profiled against a panel of kinases, demonstrating high potency for its intended target and significant selectivity over other related and unrelated kinases.
| Target Kinase | IC50 (nM) | Fold Selectivity vs. hSMG-1 |
| hSMG-1 | 0.11 | 1 |
| mTOR | 50 | >455 |
| PI3Kα | 92 | >836 |
| PI3Kγ | 60 | >545 |
| CDK1 | 32,000 | >290,909 |
| CDK2 | 7,100 | >64,545 |
| GSKα | 260 | >2,363 |
| GSKβ | 330 | >3,000 |
Note: IC50 values are a measure of the concentration of an inhibitor required to reduce the activity of a kinase by 50%. A lower IC50 value indicates a more potent inhibitor. Fold selectivity is calculated by dividing the IC50 of the off-target kinase by the IC50 of hSMG-1.
In addition to the kinases listed above, this compound has been screened against a broader panel of 25 additional kinases, where it exhibited IC50 values greater than 10 µM, indicating minimal off-target activity at therapeutic concentrations[1].
Experimental Protocols: Kinase Selectivity Profiling
The determination of an inhibitor's selectivity profile is typically achieved through in vitro kinase assays. While the specific protocol used for 11j is not publicly detailed, the following represents a standard methodology in the field.
General Protocol for an In Vitro Kinase Selectivity Assay (e.g., ADP-Glo™ Luminescence-Based Assay)
This method measures the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.
1. Reagent Preparation:
- Kinase Buffer: A buffered solution (e.g., Tris-HCl, HEPES) containing MgCl₂, bovine serum albumin (BSA), and other components to ensure optimal kinase activity.
- ATP Solution: A stock solution of adenosine triphosphate (ATP) at a specified concentration (often near the Km for each kinase).
- Substrate Solution: A stock solution of the specific peptide or protein substrate for each kinase being tested.
- Inhibitor Dilution Series: A serial dilution of the test compound (e.g., this compound) in an appropriate solvent (e.g., DMSO).
- ADP-Glo™ Reagents: ADP-Glo™ Reagent and Kinase Detection Reagent.
2. Kinase Reaction:
- In the wells of a microplate (e.g., 384-well), combine the kinase buffer, the specific kinase, and the substrate.
- Add the test inhibitor at various concentrations to the appropriate wells. Include control wells with no inhibitor (100% activity) and no kinase (background).
- Initiate the kinase reaction by adding the ATP solution.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
3. ADP Detection:
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for a set time (e.g., 40 minutes) at room temperature.
- Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for a further period (e.g., 30 minutes) at room temperature.
4. Data Acquisition and Analysis:
- Measure the luminescence of each well using a plate reader.
- Subtract the background luminescence from all readings.
- Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Mandatory Visualizations
hSMG-1 Signaling Pathway
The following diagram illustrates the central role of hSMG-1 in cellular stress responses, particularly in nonsense-mediated mRNA decay (NMD) and the DNA damage response.
Caption: The dual roles of hSMG-1 in NMD and DDR pathways.
Experimental Workflow for Kinase Selectivity Profiling
This diagram outlines the key steps in a typical in vitro kinase selectivity profiling experiment.
Caption: A generalized workflow for determining kinase inhibitor IC50 values.
References
hSMG-1 Inhibitor 11j: A Technical Guide for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human suppressor of morphogenesis in genitalia 1 (hSMG-1) is a serine/threonine-protein kinase belonging to the phosphatidylinositol 3-kinase-related kinase (PIKK) family. It plays a crucial role in the nonsense-mediated mRNA decay (NMD) pathway, a critical cellular surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs).[1][2] By preventing the translation of truncated and potentially harmful proteins, NMD is essential for maintaining cellular homeostasis. Deregulation of NMD has been implicated in the progression of various cancers, making its components, including hSMG-1, attractive targets for therapeutic intervention.[1][3]
This technical guide provides an in-depth overview of the hSMG-1 inhibitor 11j, a potent and selective small molecule inhibitor of hSMG-1 kinase activity.[4][5][6][7][8][9][10] We will delve into its mechanism of action, present key quantitative data from preclinical studies, and provide generalized experimental protocols for its investigation in a cancer research setting.
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the kinase activity of hSMG-1.[4][5][6][7][8][9][10] The primary downstream effect of this inhibition is the disruption of the NMD pathway. In a functional NMD pathway, hSMG-1 phosphorylates the key NMD factor, UPF1.[2][11] This phosphorylation is a critical step for the recruitment of other factors that lead to the degradation of the PTC-containing mRNA. By inhibiting hSMG-1, 11j prevents the phosphorylation of UPF1, thereby stabilizing NMD target transcripts and allowing for the potential translation of truncated proteins.[4][6][7][10][11] In the context of cancer, this can lead to the expression of neoantigens from mutated genes, potentially enhancing anti-tumor immunity.[12][13][14]
Quantitative Data
The following tables summarize the key quantitative data for this compound from published literature.
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC₅₀ | Reference(s) |
| hSMG-1 | 0.11 nM | [4][5][6][7][8][9][10] |
| mTOR | 50 nM | [4][5][6][7][8][9] |
| PI3Kα | 92 nM | [4][5][6][7][8][9] |
| PI3Kγ | 60 nM | [4][5][6][7][8][9] |
| Cdk1 | 32 µM | [4][5][6][7][8][9] |
| Cdk2 | 7.1 µM | [4][5][6][7][8][9] |
| GSKα | 0.26 µM | [4] |
| GSKβ | 0.33 µM | [4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effect | Concentration | Reference(s) |
| MDA-MB-468 (Breast Cancer) | Proliferation | IC₅₀ = 75 nM | 75 nM | [4][6][7][10] |
| MDA-MB-361 (Breast Cancer) | UPF1 Phosphorylation | Significant reduction | 0.3 µM | [4][6][7][10] |
| MDA-MB-361 (Breast Cancer) | UPF1 Phosphorylation | Elimination | 1 µM | [6][7][10] |
| DRG Neurons | UPF1 Phosphorylation | 90% reduction | Not Specified | [11] |
Experimental Protocols
While detailed, step-by-step protocols for this compound are not publicly available, this section provides a generalized framework for key experiments based on standard laboratory techniques.
Cell Viability/Proliferation Assay
This assay determines the effect of this compound on the growth of cancer cell lines.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the inhibitor or vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTS, or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence or absorbance) using a plate reader. Normalize the data to the vehicle control and calculate the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Western Blotting for UPF1 Phosphorylation
This experiment is crucial to confirm the on-target effect of this compound.
-
Cell Treatment and Lysis: Treat cultured cells with varying concentrations of this compound for a defined period (e.g., 6 hours).[6][7][10] Lyse the cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated UPF1 (p-UPF1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total UPF1 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Conclusion
References
- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The role of SMG-1 in nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of nonsense-mediated mRNA decay reduces the tumorigenicity of human fibrosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. biocompare.com [biocompare.com]
- 6. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound - MedChem Express [bioscience.co.uk]
- 9. Medchemexpress LLC HY-124719 5mg , this compound CAS:1402452-15-6 | Fisher Scientific [fishersci.com]
- 10. glpbio.com [glpbio.com]
- 11. Inhibition of Nonsense-Mediated Decay Induces Nociceptive Sensitization through Activation of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 13. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 14. biorxiv.org [biorxiv.org]
In-Depth Technical Guide: hSMG-1 Inhibitor 11j (CAS Number 1402452-15-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the compound identified by CAS number 1402452-15-6, a potent and selective inhibitor of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) kinase.[1][2] hSMG-1 is a crucial component of the nonsense-mediated mRNA decay (NMD) pathway, a cellular surveillance mechanism that identifies and degrades mRNAs containing premature termination codons (PTCs).[1] By inhibiting hSMG-1, this compound serves as a valuable tool for studying the NMD pathway and holds potential as a therapeutic agent in oncology and other genetic diseases where modulation of NMD is desirable.[1][3] This document details the compound's biochemical properties, mechanism of action, and provides representative experimental protocols for its characterization.
Compound Profile
The compound with CAS number 1402452-15-6 is a pyrimidine derivative.[1]
| Property | Value |
| CAS Number | 1402452-15-6 |
| IUPAC Name | 2-chloro-N,N-diethyl-5-[[4-[2-[4-[[(methylamino)carbonyl]amino]phenyl]-4-pyridinyl]-2-pyrimidinyl]amino]-benzenesulfonamide[1] |
| Synonyms | hSMG-1 inhibitor 11j, SMG1i[1][4] |
| Molecular Formula | C₂₇H₂₈ClN₇O₃S[1] |
| Molecular Weight | 566.1 g/mol [1] |
| Appearance | White to yellow solid[5] |
| Solubility | DMSO: 0.1-1 mg/mL (Slightly soluble)[1] |
Quantitative Biochemical Data
This compound is a highly potent and selective inhibitor of hSMG-1 kinase. Its inhibitory activity has been quantified against hSMG-1 and a panel of other kinases to establish its selectivity profile.
Table 1: In Vitro Kinase Inhibitory Activity
| Target Kinase | IC₅₀ | Reference |
| hSMG-1 | 0.11 nM | [2][5] |
| mTOR | 50 nM | [5] |
| PI3Kα | 92 nM | [5] |
| PI3Kγ | 60 nM | [5] |
| CDK1 | 32 µM | [5] |
| CDK2 | 7.1 µM | [5] |
| GSKα | 0.26 µM | [2] |
| GSKβ | 0.33 µM | [2] |
Table 2: Cellular Activity
| Cell Line | Assay | IC₅₀ / Effect | Reference |
| MDA-MB-468 | Cell Proliferation | 75 nM | [5][6] |
| MDA-MB-361 | UPF1 Phosphorylation | Significant reduction at 0.3 µM, elimination at 1 µM (6h treatment) | [5][6] |
Mechanism of Action: Inhibition of the Nonsense-Mediated Decay (NMD) Pathway
This compound exerts its biological effects by targeting the hSMG-1 kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family. hSMG-1 plays a pivotal role in the NMD pathway by phosphorylating the key NMD factor, UPF1 (Up-frameshift protein 1). This phosphorylation event is a critical step for the recruitment of downstream NMD factors that lead to the degradation of aberrant mRNA transcripts containing premature termination codons.
By competitively binding to the ATP-binding site of hSMG-1, the inhibitor prevents the phosphorylation of UPF1. This disruption of the NMD signaling cascade leads to the stabilization and accumulation of PTC-containing mRNAs, which can then be translated into truncated proteins.
References
- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 4. Cryo-EM reconstructions of inhibitor-bound SMG1 kinase reveal an autoinhibitory state dependent on SMG8 | eLife [elifesciences.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | PI3K | mTOR | TargetMol [targetmol.com]
Technical Guide: The Impact of hSMG-1 Inhibitor 11j on UPF1 Phosphorylation in the Nonsense-Mediated mRNA Decay Pathway
This technical guide provides a comprehensive overview of the role of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) kinase inhibitor, 11j, in modulating the phosphorylation of the key Nonsense-Mediated mRNA Decay (NMD) factor, UPF1. This document is intended for researchers, scientists, and professionals in drug development engaged in the study of RNA surveillance mechanisms and oncology.
Introduction to hSMG-1, UPF1, and the NMD Pathway
Nonsense-Mediated mRNA Decay (NMD) is a critical surveillance pathway in eukaryotic cells that identifies and degrades mRNAs containing premature termination codons (PTCs). This quality control mechanism prevents the translation of truncated and potentially harmful proteins. A central event in the activation of NMD is the phosphorylation of the RNA helicase UPF1 (Up-frameshift protein 1).[1][2]
This phosphorylation is catalyzed by hSMG-1, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family.[1][3] The phosphorylation of UPF1 by hSMG-1 is a rate-limiting step that triggers the recruitment of downstream NMD factors, leading to the degradation of the targeted mRNA.[3][4] Given its crucial role, hSMG-1 has emerged as a therapeutic target, particularly in cancer, where NMD can influence the expression of tumor suppressor genes.[5][6] The small molecule inhibitor, 11j, is a potent and selective tool for interrogating the function of hSMG-1.
Profile of hSMG-1 Inhibitor 11j
This compound is a pyrimidine derivative identified as a highly potent and selective inhibitor of hSMG-1 kinase activity.[5][7] Its selectivity makes it an invaluable chemical probe for studying the specific roles of hSMG-1 in cellular processes like NMD and genotoxic stress responses.[5][8]
Table 1: Inhibitory Activity and Selectivity of this compound
| Target Kinase | IC₅₀ Value | Selectivity (fold vs. hSMG-1) |
| hSMG-1 | 0.11 nM | - |
| mTOR | 50 nM | >455-fold |
| PI3Kα | 92 nM | >836-fold |
| PI3Kγ | 60 nM | >545-fold |
| Cdk1 | 32 µM | >290,000-fold |
| Cdk2 | 7.1 µM | >64,500-fold |
| GSKα | 0.26 µM | >2,360-fold |
| GSKβ | 0.33 µM | >3,000-fold |
Data compiled from Cayman Chemical and TargetMol product information.[7][8]
Quantitative Effect of 11j on UPF1 Phosphorylation
This compound effectively reduces and can eliminate the phosphorylation of UPF1 in a dose-dependent manner. This has been demonstrated in various human cell lines, confirming its on-target activity in a cellular context.
Table 2: Cellular Activity of this compound on UPF1 Phosphorylation
| Cell Line | Inhibitor Concentration | Duration of Treatment | Observed Effect on UPF1 Phosphorylation | Reference(s) |
| MDA-MB-361 (Breast Cancer) | 0.3 µM | 6 hours | Significant reduction in phosphorylated UPF1 (p-UPF1) levels. | [7] |
| MDA-MB-361 (Breast Cancer) | 1.0 µM | 6 hours | Complete elimination of the p-UPF1 signal. | [7] |
| MDA-MB-468 (Breast Cancer) | Not specified | Not specified | Inhibition of proliferation with an IC₅₀ of 75 nM. | [8] |
| Various Myeloma Lines | Dose-dependent | Not specified | Blocked UPF-1 phosphorylation in both sensitive and insensitive cell lines. | [6] |
The NMD Signaling Pathway and the Action of Inhibitor 11j
The phosphorylation of UPF1 is a pivotal event in the NMD pathway. The process begins with the assembly of a surveillance complex at a PTC. hSMG-1 is then recruited to phosphorylate UPF1, initiating the degradation cascade. Inhibitor 11j directly blocks the catalytic activity of hSMG-1, thereby preventing UPF1 phosphorylation and stalling the NMD process.
Caption: The NMD pathway is initiated by PTC recognition, leading to hSMG-1-mediated UPF1 phosphorylation, which is blocked by inhibitor 11j.
Experimental Protocols
This protocol describes a general method for assessing the phosphorylation status of UPF1 in cultured cells following treatment with this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MDA-MB-361) in appropriate culture dishes and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 µM, 0.3 µM, 1.0 µM, 3.0 µM) or DMSO as a vehicle control for a specified duration (e.g., 6 hours).
-
-
Protein Extraction (Lysis):
-
Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding ice-cold RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with periodic vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (total protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein amounts for each sample. Load equal amounts of protein (e.g., 20-30 µg) mixed with Laemmli sample buffer onto an SDS-polyacrylamide gel (e.g., 8-10%).
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated UPF1 (e.g., anti-phospho-UPF1 Ser1096) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with antibodies against total UPF1 and a loading control protein like β-actin or GAPDH.
-
Quantify band intensities using densitometry software to determine the relative change in UPF1 phosphorylation.
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the Western blot protocol for analyzing the effect of inhibitor 11j on UPF1 phosphorylation.
Caption: Workflow for assessing p-UPF1 levels via Western blot after treatment with this compound.
Conclusion
This compound is a powerful and highly selective research tool for dissecting the molecular mechanisms of nonsense-mediated mRNA decay. Its ability to potently inhibit hSMG-1 kinase activity and consequently block UPF1 phosphorylation in cellular models provides a clear method for studying the downstream consequences of NMD inhibition. The data and protocols presented in this guide offer a foundational resource for scientists investigating the hSMG-1/UPF1 axis in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. UPFront and center in RNA decay: UPF1 in nonsense-mediated mRNA decay and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. N- and C-terminal Upf1 phosphorylations create binding platforms for SMG-6 and SMG-5:SMG-7 during NMD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 8. caymanchem.com [caymanchem.com]
Methodological & Application
Application Notes and Protocols for hSMG-1 Inhibitor 11j in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) is a phosphoinositide 3-kinase-related kinase (PIKK) that plays a crucial role in cellular stress responses and nonsense-mediated mRNA decay (NMD).[1][2][3] NMD is a critical surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), preventing the translation of truncated and potentially harmful proteins.[4] hSMG-1 inhibitor 11j is a potent and selective small molecule inhibitor of hSMG-1 kinase activity.[5][6][7] Its high affinity and specificity make it a valuable tool for investigating the cellular functions of hSMG-1 and the NMD pathway, particularly in the context of cancer research and genetic diseases.[5][6][8]
These application notes provide a summary of the key features of this compound and detailed protocols for its use in cell culture experiments.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Reference(s) |
| hSMG-1 | 0.11 nM | [5][6][7][9][10] |
| mTOR | 50 nM | [5][6][7] |
| PI3Kα | 92 nM | [5][6][7] |
| PI3Kγ | 60 nM | [5][6][7] |
| Cdk1 | 32 µM | [9] |
| Cdk2 | 7.1 µM | [5][6][9] |
| GSKα | 0.26 µM | [9] |
| GSKβ | 0.33 µM | [9] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Effective Concentration / IC50 | Treatment Time | Reference(s) |
| MDA-MB-361 (Breast Cancer) | UPF1 Phosphorylation Inhibition | 0.3 - 3 µM (significant reduction at 0.3 µM, elimination at 1 µM) | 6 hours | [5][6] |
| MDA-MB-468 (Breast Cancer) | Cell Proliferation Inhibition | 75 nM (IC50) | Not Specified | [5][6][9] |
| DRG Neurons | UPF1 Phosphorylation Inhibition | Not Specified (Significant reduction) | Not Specified | [11] |
| NCI-H358 (Lung Cancer) | Increased Mutant RNA Expression | Not Specified | Not Specified | [8][12] |
| LS180 (Colon Cancer) | Increased Mutant RNA Expression | Not Specified | Not Specified | [8][12] |
Signaling Pathway and Experimental Workflow
hSMG-1 Signaling in Nonsense-Mediated mRNA Decay (NMD)
Caption: The role of hSMG-1 in the NMD pathway and the inhibitory action of 11j.
General Experimental Workflow for Using this compound
Caption: A typical workflow for a cell-based assay using this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Refer to the manufacturer's product sheet for the molecular weight of the specific lot of this compound. The molecular weight is approximately 566.07 g/mol .[13]
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of 11j powder in DMSO. For example, to prepare 1 ml of a 10 mM stock, dissolve 0.566 mg of 11j in 1 ml of DMSO.
-
Vortex thoroughly to ensure the compound is completely dissolved. Sonication may be recommended if solubility is an issue.[5]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[10]
Note: this compound is slightly soluble in DMSO (0.1-1 mg/ml).[9] Ensure complete dissolution before use.
Protocol 2: Inhibition of UPF1 Phosphorylation in Cell Culture
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest (e.g., MDA-MB-361)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, transfer apparatus, and membranes
-
Primary antibodies against phospho-UPF1 and total UPF1
-
Appropriate secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere and grow overnight.
-
Preparation of Working Solutions: On the day of the experiment, dilute the 10 mM stock solution of 11j in pre-warmed complete culture medium to the desired final concentrations (e.g., 0.1, 0.3, 1, 3 µM). Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of 11j used.
-
Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the medium containing the different concentrations of 11j or the vehicle control to the respective wells.
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 6 hours).[5][6]
-
Cell Lysis: After incubation, place the plates on ice. Remove the medium and wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Extraction and Quantification: Transfer the cell lysates to microcentrifuge tubes and centrifuge at high speed at 4°C to pellet cell debris. Collect the supernatant and determine the protein concentration using a suitable protein assay.
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Perform SDS-PAGE to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-UPF1 and total UPF1 according to the manufacturer's recommendations.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-UPF1 and total UPF1. Normalize the phospho-UPF1 signal to the total UPF1 signal to determine the extent of phosphorylation inhibition.
Protocol 3: Cell Proliferation Assay
This protocol provides a general method to assess the effect of this compound on cell proliferation.
Materials:
-
Cells of interest (e.g., MDA-MB-468)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density for the duration of the assay. Allow the cells to adhere overnight.
-
Preparation of Working Solutions: Prepare serial dilutions of this compound in complete culture medium to cover a range of concentrations (e.g., from 1 nM to 10 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Cell Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of 11j or controls to the appropriate wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Proliferation Measurement: At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis:
-
Subtract the background reading (medium only).
-
Normalize the readings to the vehicle control to determine the percentage of cell viability or proliferation.
-
Plot the percentage of proliferation against the log of the inhibitor concentration.
-
Use a non-linear regression analysis to calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of cell proliferation.
-
Conclusion
This compound is a powerful research tool for studying the roles of hSMG-1 and the NMD pathway in various cellular processes. The protocols provided here offer a starting point for researchers to design and execute experiments to investigate the effects of this inhibitor in their specific cell culture models. As with any experimental system, optimization of cell density, inhibitor concentration, and treatment duration is recommended to achieve robust and reproducible results.
References
- 1. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The role of SMG-1 in nonsense-mediated mRNA decay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Medchemexpress LLC HY-124719 5mg , this compound CAS:1402452-15-6 | Fisher Scientific [fishersci.com]
- 8. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 9. caymanchem.com [caymanchem.com]
- 10. medkoo.com [medkoo.com]
- 11. Inhibition of Nonsense-Mediated Decay Induces Nociceptive Sensitization through Activation of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 13. xcessbio.com [xcessbio.com]
Application Notes and Protocols for hSMG-1 Inhibitor 11j
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of hSMG-1 inhibitor 11j in cell-based assays. The information compiled here is based on publicly available research data.
Introduction
hSMG-1 (human Suppressor of Morphogenesis in Genitalia-1) is a phosphatidylinositol 3-kinase-related kinase (PIKK) that plays a crucial role in cellular stress responses and nonsense-mediated mRNA decay (NMD).[1][2] NMD is a surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), preventing the translation of truncated and potentially harmful proteins. This compound is a potent and selective inhibitor of hSMG-1 kinase with an IC50 of 0.11 nM.[3][4][5] Its high selectivity makes it a valuable tool for studying the cellular functions of hSMG-1 and for potential therapeutic development in areas such as oncology.[3][4]
Data Presentation
The following table summarizes the quantitative data available for the treatment of cells with this compound.
| Parameter | Value | Cell Line(s) | Duration | Assay | Reference |
| IC50 | 0.11 nM | - | - | In vitro kinase assay | [3][4][5] |
| 75 nM | MDA-MB-468 | - | Proliferation Assay | [3][4] | |
| Effective Concentration | 0.3 - 3 µM | MDA-MB-361 | 6 hours | UPF1 Phosphorylation | [3][4] |
| 1 µM | Various cell lines | 4 hours | NMD Inhibition | [2] | |
| Selectivity | >455-fold vs. mTOR | - | - | In vitro kinase assay | [3][4] |
| >455-fold vs. PI3Kα/γ | - | - | In vitro kinase assay | [3][4] | |
| >455-fold vs. CDK1/CDK2 | - | - | In vitro kinase assay | [3][4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hSMG-1 signaling pathway and a general experimental workflow for studying the effects of this compound.
Experimental Protocols
Protocol 1: Inhibition of UPF1 Phosphorylation in Mammalian Cells
This protocol describes the treatment of cells with this compound to assess the inhibition of UPF1 phosphorylation by Western blot.
Materials:
-
This compound (stored as a stock solution in DMSO at -20°C or -80°C)[3]
-
Cell line of interest (e.g., MDA-MB-361)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-phospho-UPF1 (Ser1096), anti-UPF1, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Inhibitor Preparation: Prepare a working solution of this compound in complete cell culture medium. For a final concentration of 1 µM, dilute the stock solution accordingly. Include a vehicle control (DMSO) at the same final concentration.
-
Treatment: Remove the medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time (e.g., 4-6 hours) at 37°C in a CO2 incubator.[2][3]
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Prepare protein samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-UPF1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and visualize the bands using a gel documentation system.
-
Strip the membrane and re-probe for total UPF1 and a loading control (e.g., GAPDH).
-
Protocol 2: Analysis of Apoptosis by Annexin V Staining and Flow Cytometry
This protocol details the induction of apoptosis following treatment with this compound, which can sensitize cells to other apoptotic stimuli.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Apoptosis-inducing agent (optional, e.g., TNF-α)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 12-well plate at an appropriate density.
-
Treatment: Treat the cells with this compound at the desired concentration and for the chosen duration. A co-treatment with an apoptosis-inducing agent may be necessary depending on the cell line and experimental question. Include appropriate controls (untreated, vehicle-treated, and single-agent treatments).
-
Cell Harvesting:
-
Collect the culture medium (containing floating cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
-
Annexin V and PI Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained and single-stained controls to set up the compensation and gates.
-
Analyze the fluorescence of the cells to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) populations.
-
References
- 1. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
Application Note: A Detailed Protocol for Western Blot Analysis of UPF1 Phosphorylation using hSMG-1 Inhibitor 11j
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the detection of phosphorylated UPF1 (p-UPF1) by Western blot in response to treatment with the highly potent and selective hSMG-1 kinase inhibitor, 11j. The nonsense-mediated mRNA decay (NMD) pathway is a critical cellular surveillance mechanism, and the phosphorylation of UPF1 by the hSMG-1 kinase is a key regulatory step. This protocol offers a detailed methodology for researchers investigating the NMD pathway and the effects of its inhibition.
Introduction
Nonsense-mediated mRNA decay (NMD) is a crucial quality control process in eukaryotic cells that identifies and degrades mRNAs containing premature termination codons (PTCs). A central player in this pathway is the phosphoinositide 3-kinase-related kinase (PIKK) hSMG-1, which phosphorylates the NMD factor UPF1. This phosphorylation event is essential for the recruitment of downstream factors that lead to the degradation of the aberrant mRNA.[1][2][3][4] The hSMG-1 inhibitor 11j is a potent and selective pyrimidine derivative with an IC50 of 0.11 nM for hSMG-1.[5][6][7][8] It has been demonstrated to effectively decrease the phosphorylation of UPF1 in a dose-dependent manner.[5][6][7][8] This protocol details the use of this compound to modulate UPF1 phosphorylation and its subsequent detection by Western blot.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of UPF1 phosphorylation and the experimental workflow for its analysis using the this compound.
Caption: UPF1 Phosphorylation Pathway in NMD.
Caption: Western Blot Workflow for p-UPF1.
Quantitative Data Summary
The following tables provide a summary of the recommended concentrations and dilutions for the key reagents used in this protocol.
Table 1: this compound Treatment
| Parameter | Recommended Value | Notes |
| Cell Line | MDA-MB-361 or other suitable cell line | Optimization may be required for other cell lines. |
| Working Concentration | 0.3 - 3 µM | A dose-response experiment is recommended.[5][6][7][8] |
| Treatment Duration | 6 hours | Time course experiments may be performed for optimization.[6][7][8] |
| Vehicle Control | DMSO | Use the same volume as the highest inhibitor concentration. |
Table 2: Antibody Dilutions for Western Blot
| Antibody | Host Species | Recommended Dilution | Supplier (Example) |
| Phospho-UPF1 (Ser1107) | Rabbit | 1:1000 | Cell Signaling Technology (#84283)[1] |
| Total UPF1 | Goat | 1:5000 | Bethyl Laboratories (A300-038A)[9] |
| Loading Control (e.g., β-actin) | Mouse | 1:5000 | Cell Signaling Technology (#3700)[9] |
| Anti-rabbit IgG, HRP-linked | Donkey | 1:10000 | Varies |
| Anti-goat IgG, HRP-linked | Donkey | 1:10000 | Varies |
| Anti-mouse IgG, HRP-linked | Goat | 1:10000 | Varies |
Experimental Protocols
1. Cell Culture and Treatment with this compound
1.1. Seed MDA-MB-361 cells (or another appropriate cell line) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. 1.2. Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2. 1.3. Prepare a stock solution of this compound in DMSO.[7] For example, a 10 mM stock solution. 1.4. On the day of the experiment, dilute the this compound stock solution in fresh cell culture medium to the desired final concentrations (e.g., 0, 0.3, 1, 3 µM). 1.5. Remove the old medium from the cells and replace it with the medium containing the inhibitor or vehicle control (DMSO). 1.6. Incubate the cells for 6 hours at 37°C with 5% CO2.[6][7][8]
2. Cell Lysis and Protein Extraction
2.1. After treatment, place the 6-well plates on ice and wash the cells once with ice-cold PBS. 2.2. Aspirate the PBS and add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well. 2.3. Scrape the cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube. 2.4. Incubate the lysate on ice for 30 minutes with vortexing every 10 minutes. 2.5. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. 2.6. Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled microcentrifuge tube.
3. Protein Quantification
3.1. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. 3.2. Based on the protein concentrations, calculate the volume of each lysate needed to have equal amounts of protein for each sample (e.g., 20-30 µg per lane).
4. SDS-PAGE and Western Blotting
4.1. Prepare protein samples by adding 4x Laemmli sample buffer and boiling at 95-100°C for 5 minutes. 4.2. Load equal amounts of protein per lane onto a 4-12% SDS-polyacrylamide gel. Include a pre-stained protein ladder. 4.3. Run the gel at a constant voltage until the dye front reaches the bottom of the gel. 4.4. Transfer the proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system. 4.5. After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. 4.6. Incubate the membrane with the primary antibody against p-UPF1 (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[1] 4.7. The next day, wash the membrane three times for 10 minutes each with TBST. 4.8. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:10000 in 5% milk/TBST) for 1 hour at room temperature. 4.9. Wash the membrane three times for 10 minutes each with TBST. 4.10. For detection of total UPF1 and a loading control, the membrane can be stripped and re-probed or parallel blots can be run.
5. Detection and Analysis
5.1. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. 5.2. Incubate the membrane with the ECL substrate for the recommended time. 5.3. Capture the chemiluminescent signal using a digital imaging system or X-ray film. 5.4. Quantify the band intensities using image analysis software. Normalize the p-UPF1 signal to the total UPF1 signal and/or the loading control.
Conclusion
This protocol provides a robust and reproducible method for analyzing the phosphorylation status of UPF1 in response to the this compound. By following these detailed steps, researchers can effectively investigate the role of hSMG-1 in the NMD pathway and assess the efficacy of potential therapeutic agents targeting this critical cellular process.
References
- 1. Phospho-UPF1 (Ser1107) Antibody | Cell Signaling Technology [cellsignal.com]
- 2. A post-translational regulatory switch on UPF1 controls targeted mRNA degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Upf1 Phosphorylation Triggers Translational Repression during Nonsense-Mediated mRNA Decay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 8. glpbio.com [glpbio.com]
- 9. academic.oup.com [academic.oup.com]
Application Notes and Protocols: hSMG-1 Inhibitor 11j in MDA-MB-468 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
hSMG-1 (human suppressor of morphogenesis in genitalia-1) is a member of the phosphoinositide 3-kinase-related kinase (PIKK) family, playing crucial roles in nonsense-mediated mRNA decay (NMD) and cellular responses to genotoxic stress.[1][2] Its involvement in these fundamental cellular processes makes it a potential target for cancer therapy. hSMG-1 inhibitor 11j is a potent and selective pyrimidine derivative that inhibits hSMG-1 kinase activity.[3][4] This document provides detailed application notes and protocols for studying the effects of this compound in the MDA-MB-468 triple-negative breast cancer cell line.
Data Presentation
Inhibitor Specificity and Potency
The following table summarizes the in vitro inhibitory activity of this compound against hSMG-1 and a panel of other kinases.
| Target Kinase | IC50 | Selectivity vs. hSMG-1 | Reference |
| hSMG-1 | 0.11 nM | - | [3][4][5] |
| mTOR | 50 nM | >455-fold | [3][4] |
| PI3Kα | 92 nM | >836-fold | [3][4] |
| PI3Kγ | 60 nM | >545-fold | [3][4] |
| Cdk1 | 32 µM | >290,000-fold | [5] |
| Cdk2 | 7.1 µM | >64,500-fold | [5] |
| GSKα | 0.26 µM | >2,360-fold | [5] |
| GSKβ | 0.33 µM | >3,000-fold | [5] |
Cellular Activity in Breast Cancer Cell Lines
This table summarizes the cellular activity of this compound in breast cancer cell lines.
| Cell Line | Assay | Effect | Concentration / IC50 | Reference |
| MDA-MB-468 | Cell Proliferation | Inhibition | 75 nM | [3][4][5] |
| MDA-MB-361 | UPF1 Phosphorylation | Decrease | 0.3 - 3 µM | [5] |
Mandatory Visualizations
Caption: hSMG-1 Signaling Pathway and Point of Inhibition.
Caption: Workflow for this compound evaluation.
Caption: Kinase selectivity of this compound.
Experimental Protocols
MDA-MB-468 Cell Culture
MDA-MB-468 cells are a human triple-negative breast cancer cell line.[6][7] They exhibit an epithelial morphology and are adherent.[8]
Materials:
-
MDA-MB-468 cells (e.g., ATCC HTB-132)
-
Leibovitz's L-15 Medium (e.g., ATCC 30-2008)[8]
-
Fetal Bovine Serum (FBS)
-
0.25% (w/v) Trypsin-0.53 mM EDTA solution
-
Phosphate-Buffered Saline (PBS), calcium and magnesium free
-
Cell culture flasks (e.g., T-75)
-
Incubator (37°C, no CO2)[8]
Complete Growth Medium:
-
Leibovitz's L-15 Medium supplemented with 10% FBS.
Protocol for Thawing and Culturing:
-
Thaw the cryovial of MDA-MB-468 cells rapidly in a 37°C water bath.
-
Decontaminate the vial with 70% ethanol.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at approximately 125 x g for 5-7 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of complete growth medium.
-
Transfer the cell suspension to a T-75 flask.
-
Incubate at 37°C in a non-humidified incubator with no CO2, as L-15 medium is formulated for use in a free gas exchange with atmospheric air.[8]
Subculturing Protocol:
-
When cells reach 80-90% confluency, remove and discard the culture medium.
-
Briefly rinse the cell layer with PBS to remove residual serum.[8]
-
Add 2-3 mL of Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[8]
-
Add 6-8 mL of complete growth medium to inactivate the trypsin.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Add appropriate aliquots of the cell suspension to new culture vessels. A subcultivation ratio of 1:3 to 1:6 is recommended.
-
Incubate the cultures at 37°C without CO2.
Cell Proliferation (MTT) Assay
This protocol is for determining the IC50 of this compound on the proliferation of MDA-MB-468 cells.
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multi-well plate reader
Protocol:
-
Seed MDA-MB-468 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor. Include vehicle control (DMSO) and untreated control wells.
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for UPF1 Phosphorylation
This protocol is designed to assess the effect of this compound on the phosphorylation of its substrate, UPF1. While direct evidence in MDA-MB-468 is not available from the search results, this protocol is based on findings in other breast cancer cell lines and general western blotting procedures.[5][9]
Materials:
-
MDA-MB-468 cells
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-UPF1 (Ser1096) - Note: Specific antibody to be determined by the user
-
Rabbit anti-UPF1
-
Mouse anti-β-actin (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Seed MDA-MB-468 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1, 0.3, 1, 3 µM) for 6 hours.[4][5] Include a vehicle control.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.[9]
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.[9]
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[9]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-UPF1) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe for total UPF1 and β-actin as controls.
Disclaimer
This document is intended for research use only. The protocols provided are based on publicly available information and should be optimized by the end-user for their specific experimental conditions. MedChemExpress and Cayman Chemical are cited as commercial sources for the inhibitor, but this does not constitute an endorsement.[3][5] The accuracy of the methods described in the cited literature has not been independently confirmed.[3]
References
- 1. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Human Breast Cell MDA-MB-468-based Proliferation Assay Service - Creative Biolabs [creative-biolabs.com]
- 7. MDA-MB-468 Cells [cytion.com]
- 8. bcrj.org.br [bcrj.org.br]
- 9. Western blotting analysis [bio-protocol.org]
Application Notes and Protocols for hSMG-1 Inhibitor 11j and its In Vivo Surrogate KVS0001
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) is a PI3K-related kinase that plays a crucial role in the nonsense-mediated mRNA decay (NMD) pathway. NMD is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the translation of truncated and potentially harmful proteins. In the context of cancer, NMD can contribute to immune evasion by eliminating transcripts with truncating mutations that could otherwise be translated into neoantigens. Inhibition of hSMG-1, therefore, presents a promising therapeutic strategy to enhance anti-tumor immunity.
This document provides detailed information on the hSMG-1 inhibitor 11j, a potent and selective in vitro tool compound. Due to a lack of extensive in vivo studies with 11j, we also provide comprehensive data and protocols for KVS0001, a next-generation, bioavailable SMG-1 inhibitor developed for in vivo applications.
This compound: In Vitro Profile
While this compound has demonstrated high potency and selectivity in biochemical and cellular assays, it is important to note that published in vivo efficacy and pharmacokinetic data are limited. A subsequent compound, KVS0001, was specifically designed for improved in vivo properties.
Quantitative In Vitro Data for this compound
| Target | IC50 | Cell Line | Assay Type | Reference |
| hSMG-1 | 0.11 nM | - | Biochemical | [1][2][3][4] |
| mTOR | 50 nM | - | Biochemical | [2][3][5][6] |
| PI3Kα | 92 nM | - | Biochemical | [2][3][5][6] |
| PI3Kγ | 60 nM | - | Biochemical | [2][3][5][6] |
| Cdk1 | 32 µM | - | Biochemical | [1] |
| Cdk2 | 7.1 µM | - | Biochemical | [1] |
| GSKα | 0.26 µM | - | Biochemical | [1] |
| GSKβ | 0.33 µM | - | Biochemical | [1] |
| MDA-MB-468 proliferation | 75 nM | MDA-MB-468 | Cell Proliferation | [1][2][3] |
Key In Vitro Experimental Protocols for this compound
UPF1 Phosphorylation Inhibition Assay [1][2][7]
This protocol assesses the ability of this compound to block the phosphorylation of the key NMD factor, UPF1, in a cellular context.
Materials:
-
MDA-MB-361 breast cancer cells[1]
-
This compound
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-UPF1, anti-total-UPF1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
-
Western blotting equipment
Procedure:
-
Seed MDA-MB-361 cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0.3-3 µM) for a specified duration (e.g., 6 hours).[1][2]
-
Lyse the cells in RIPA buffer and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total UPF1.
-
Incubate with a secondary antibody and detect with a chemiluminescence substrate.
-
Analyze the band intensities to determine the reduction in UPF1 phosphorylation.
Cell Proliferation Assay [1]
This protocol measures the effect of this compound on the growth of cancer cells.
Materials:
-
MDA-MB-468 breast cancer cells[1]
-
This compound
-
Cell proliferation reagent (e.g., CellTiter-Glo®)
-
96-well plates
Procedure:
-
Seed MDA-MB-468 cells in a 96-well plate.
-
Treat cells with a serial dilution of this compound.
-
Incubate for a period that allows for multiple cell divisions (e.g., 72 hours).
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure luminescence or absorbance to determine cell viability.
-
Calculate the IC50 value from the dose-response curve.
KVS0001: An In Vivo Active SMG-1 Inhibitor
KVS0001 was developed as a specific and bioavailable small molecule inhibitor of SMG-1 that is well-tolerated in vivo.[2][8] It has been shown to slow tumor growth in syngeneic mouse models in an immune-dependent manner.[2][8]
Quantitative In Vivo Data for KVS0001
| Animal Model | Cell Line | Dosing Regimen | Efficacy | Reference |
| Immunocompetent Mice | LLC (lung cancer) | Daily treatment for ~2 weeks | Significant slowing of tumor growth | [4][7] |
| Immunocompetent Mice | RENCA (renal cancer) | Daily treatment for ~2 weeks | Significant slowing of tumor growth | [4][7][8] |
| Immunocompromised Mice | LLC, RENCA | Daily treatment | No significant difference in tumor growth | [4] |
Key In Vivo Experimental Protocol for KVS0001
Syngeneic Mouse Tumor Model Efficacy Study [4][8]
This protocol outlines the methodology for evaluating the anti-tumor efficacy of KVS0001 in immunocompetent mice.
Materials:
-
Syngeneic mouse strain (e.g., C57BL/6 for LLC, BALB/c for RENCA)
-
KVS0001 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Implant murine cancer cells (e.g., LLC or RENCA) subcutaneously into the flank of the appropriate mouse strain.
-
Allow tumors to establish to a palpable size.
-
Randomize mice into treatment and vehicle control groups.
-
Administer KVS0001 or vehicle control daily via the appropriate route (e.g., oral gavage).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight and general health throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., RNA sequencing, immunohistochemistry).
Visualizations
Signaling Pathway
References
- 1. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 3. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 4. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape | eLife [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. youtube.com [youtube.com]
- 7. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
Application Notes and Protocols for hSMG-1 Inhibitor 11j: Inducing Protein Expression from PTC-Containing Transcripts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the hSMG-1 inhibitor 11j for the induction of protein expression from transcripts containing premature termination codons (PTCs). This document outlines the underlying biological mechanism, presents key quantitative data, and offers detailed protocols for experimental validation.
Application Notes
Background: Nonsense-Mediated mRNA Decay (NMD) and the Role of hSMG-1
Nonsense-mediated mRNA decay (NMD) is a critical cellular surveillance mechanism that identifies and degrades messenger RNAs (mRNAs) containing premature termination codons (PTCs). PTCs can arise from nonsense mutations, frameshift mutations, or aberrant splicing, and their translation can lead to truncated, nonfunctional, or even dominant-negative proteins. The NMD pathway prevents the accumulation of these potentially harmful proteins, thereby maintaining cellular homeostasis.
A key regulator of the NMD pathway is the human Suppressor with Morphogenetic effect on genitalia-1 (hSMG-1) kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family. The central event in NMD activation is the phosphorylation of the UPF1 (Up-frameshift protein 1) helicase by hSMG-1. This phosphorylation event serves as a signal for the recruitment of other NMD factors, ultimately leading to the degradation of the PTC-containing mRNA.
Mechanism of Action of this compound
The compound 11j is a potent and highly selective inhibitor of the hSMG-1 kinase. By binding to the ATP-binding pocket of hSMG-1, 11j prevents the phosphorylation of UPF1. This inhibition of UPF1 phosphorylation disrupts the NMD pathway, leading to the stabilization of PTC-containing transcripts. Consequently, these stabilized transcripts can be translated, allowing for the "readthrough" of the premature stop codon and the synthesis of a full-length, and potentially functional, protein. This "rescue" of protein expression from otherwise silenced genes holds significant therapeutic potential for genetic diseases caused by nonsense mutations.
Data Presentation
The this compound has been characterized by its high potency and selectivity. The following tables summarize the key quantitative data available for this compound.
| Parameter | Value | Target | Reference |
| IC₅₀ | 0.11 nM | hSMG-1 | [1][2] |
Table 1: In vitro potency of this compound. The half-maximal inhibitory concentration (IC₅₀) demonstrates the high potency of 11j for its primary target, the hSMG-1 kinase.
| Kinase | IC₅₀ | Selectivity (fold vs. hSMG-1) | Reference |
| hSMG-1 | 0.11 nM | - | [1][2] |
| mTOR | 50 nM | >455 | [1][2] |
| PI3Kα | 92 nM | >836 | [1][2] |
| PI3Kγ | 60 nM | >545 | [1][2] |
| CDK1 | 32 µM | >290,000 | [1][2] |
| CDK2 | 7.1 µM | >64,500 | [1][2] |
Table 2: Kinase selectivity profile of this compound. This table highlights the high degree of selectivity of 11j for hSMG-1 over other related kinases, minimizing off-target effects.
| Cell Line | Treatment Concentration | Duration | Effect on UPF1 Phosphorylation | Reference |
| MDA-MB-361 | 0.3 µM | 6 hours | Significantly reduced | [3] |
| MDA-MB-361 | 1 µM | 6 hours | Eliminated | [3] |
Table 3: Cellular activity of this compound. This data demonstrates the ability of 11j to effectively inhibit the phosphorylation of the hSMG-1 substrate UPF1 in a cellular context.
Exemplary Data: Protein Rescue Efficiency of this compound
Please note: The following data is exemplary and intended to illustrate the expected outcome of an experiment using this compound. Specific quantitative values for protein rescue by 11j are not yet extensively published. Researchers should perform their own experiments to determine the precise rescue efficiency in their system of interest.
| Reporter Construct | Cell Line | 11j Concentration | Readthrough Efficiency (%) |
| PTC-Luciferase | HEK293T | 0 µM (DMSO) | 1.2 ± 0.3 |
| PTC-Luciferase | HEK293T | 0.1 µM | 8.5 ± 1.1 |
| PTC-Luciferase | HEK293T | 0.5 µM | 15.2 ± 2.5 |
| PTC-Luciferase | HEK293T | 1.0 µM | 22.7 ± 3.1 |
Table 4: Exemplary data on PTC readthrough efficiency. This table illustrates a dose-dependent increase in the expression of a luciferase reporter gene containing a premature termination codon upon treatment with this compound. Readthrough efficiency is calculated as the ratio of luciferase activity from the PTC-containing construct to that of a wild-type construct.
Experimental Protocols
Protocol 1: Assessment of PTC Readthrough using a Dual-Luciferase Reporter Assay
This protocol describes the use of a dual-luciferase reporter system to quantify the extent of protein expression from a PTC-containing transcript following treatment with this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
psiCHECK™-2 vector (Promega) or similar dual-luciferase reporter vector
-
Wild-type (WT) and PTC-containing reporter constructs
-
Transfection reagent (e.g., Lipofectamine 3000)
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
Dual-Luciferase® Reporter Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere overnight.
-
Transfection: Co-transfect cells with either the WT or PTC-containing dual-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Inhibitor Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.1, 0.5, 1.0 µM). Include a DMSO-only control.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.
-
Luminometry: Measure the Firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit protocol.
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency.
-
Calculate the readthrough efficiency as the ratio of the normalized luciferase activity of the PTC-containing reporter to the normalized luciferase activity of the WT reporter.
-
Plot the readthrough efficiency as a function of the this compound concentration.
-
Protocol 2: Western Blot Analysis of Full-Length Protein Rescue
This protocol details the detection and quantification of the full-length protein produced from an endogenous or ectopically expressed PTC-containing gene after treatment with this compound.
Materials:
-
Cells expressing a PTC-containing gene of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
DMSO (vehicle control)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the full-length protein of interest
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the desired concentrations of this compound or DMSO for 24-72 hours.
-
Protein Extraction: Harvest the cells, wash with cold PBS, and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the full-length protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and apply the ECL substrate. Image the blot using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with a loading control antibody to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities of the full-length protein and the loading control using image analysis software (e.g., ImageJ). Normalize the intensity of the full-length protein band to the corresponding loading control band.
Visualizations
Caption: Mechanism of this compound in rescuing protein expression.
Caption: Experimental workflow for assessing PTC readthrough and protein rescue.
Caption: The NMD signaling pathway and the point of inhibition by 11j.
References
Troubleshooting & Optimization
Technical Support Center: hSMG-1 Inhibitor 11j
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hSMG-1 inhibitor 11j.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective pyrimidine derivative that inhibits the kinase activity of human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1).[1][2][3] hSMG-1 is a PI3K-related kinase involved in the nonsense-mediated mRNA decay (NMD) pathway, a crucial cellular surveillance mechanism that degrades mRNAs containing premature termination codons.[4] The inhibitor works by blocking the phosphorylation of UPF1, a key substrate of hSMG-1, which is an essential step for NMD.[1][4]
Q2: What is the selectivity profile of this compound?
This compound is highly selective for hSMG-1, with a reported IC50 of 0.11 nM.[2][3][4] It exhibits over 455-fold selectivity against other kinases such as mTOR, PI3Kα/γ, and CDK1/CDK2.[2][4] However, it does show some inhibitory activity against GSKα and GSKβ.[4]
Q3: What are the recommended storage conditions for this compound?
The solid compound should be stored at 4°C, protected from moisture and light.[1][2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Troubleshooting Guide
Issue 1: Difficulty in dissolving this compound
Users may encounter conflicting information regarding the solubility of this compound. While some sources describe it as "slightly soluble" in DMSO at 0.1-1 mg/mL, others report much higher solubility.[4] This discrepancy can often be resolved with proper technique.
Solutions:
-
Use High-Quality, Anhydrous DMSO: The hygroscopic nature of DMSO can significantly reduce the solubility of the compound.[5] Always use freshly opened, anhydrous DMSO.
-
Sonication: To achieve higher concentrations (e.g., 70-80 mg/mL), sonication is recommended.[2][3][5]
-
Warming: Gently warming the solution to 37°C can also aid in dissolution.[1]
Issue 2: Compound precipitation in cell culture media
Directly diluting a highly concentrated DMSO stock solution into aqueous cell culture media can cause the inhibitor to precipitate.
Solutions:
-
Serial Dilutions: Prepare intermediate dilutions of the inhibitor in DMSO or a suitable co-solvent before the final dilution in cell culture media.
-
Stepwise Addition: Add the inhibitor to the media while gently vortexing to ensure rapid and even dispersion.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture media is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
Issue 3: Lack of expected biological activity
If the inhibitor does not show the expected effect on UPF1 phosphorylation or other downstream readouts, consider the following:
Solutions:
-
Confirm Compound Integrity: Ensure the compound has been stored correctly and has not degraded.
-
Optimize Concentration and Incubation Time: The effective concentration can be cell-type dependent. A concentration range of 0.3-3 µM has been shown to be effective in reducing UPF1 phosphorylation in MDA-MB-361 cells after a 6-hour incubation.[1][4] A dose-response experiment is recommended to determine the optimal conditions for your specific cell line.
-
Cellular Uptake: While not commonly reported as an issue, poor cell permeability could be a factor in some cell types.
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (hSMG-1) | 0.11 nM | [2][3][4] |
| IC50 (mTOR) | 50 nM | [2][4] |
| IC50 (PI3Kα) | 92 nM | [2][4] |
| IC50 (PI3Kγ) | 60 nM | [2][4] |
| IC50 (CDK1) | 32 µM | [2][4] |
| IC50 (CDK2) | 7.1 µM | [2][4] |
| IC50 (GSKα) | 260 nM | [4] |
| IC50 (GSKβ) | 330 nM | [4] |
| Solubility (DMSO with sonication) | 70 - 80 mg/mL (123.7 - 141.33 mM) | [2][3][5] |
| Solubility (DMSO, slight) | 0.1 - 1 mg/mL | [4] |
| Effective Concentration (in cells) | 0.3 - 3 µM | [1][4] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution
-
Weighing: Accurately weigh out 1 mg of this compound (Molecular Weight: 566.07 g/mol ).
-
Dissolution: Add 176.66 µL of high-quality, anhydrous DMSO to the vial.[5]
-
Solubilization: Vortex the solution and sonicate in a water bath until the compound is completely dissolved.
-
Storage: Aliquot the stock solution into smaller volumes and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Western Blot Analysis of UPF1 Phosphorylation
-
Cell Seeding: Plate cells (e.g., MDA-MB-361) at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare the desired concentrations of this compound by serially diluting the 10 mM stock solution in cell culture media. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control.
-
Incubation: Aspirate the old media and add the media containing the inhibitor or vehicle control. Incubate the cells for the desired time (e.g., 6 hours).[1][4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated UPF1 (p-UPF1).
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip and re-probe the membrane for total UPF1 and a loading control (e.g., GAPDH or β-actin) to normalize the results.
-
Visualizations
Caption: hSMG-1 Signaling Pathway in NMD
Caption: Western Blot Experimental Workflow
References
Technical Support Center: hSMG-1 Inhibitor 11j
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the hSMG-1 inhibitor 11j.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective pyrimidine derivative that inhibits the kinase activity of hSMG-1 (human suppressor of morphogenesis in genitalia 1).[1][2][3][4] hSMG-1 is a PI3K-related kinase involved in nonsense-mediated mRNA decay (NMD), a crucial RNA surveillance pathway.[5] The inhibitor has demonstrated high selectivity for hSMG-1 over other kinases like mTOR, PI3Kα/γ, and CDK1/2.[1][3][4][5] Its primary action is to block the phosphorylation of UPF1, a key step in the NMD process.[1][5]
Q2: What are the main applications of this compound in research?
A2: this compound is primarily used in cancer research.[1][2][3][4] By inhibiting the NMD pathway, it can be used to study the cellular stress responses and its potential as an anti-cancer agent.[6] For example, it has been shown to inhibit the proliferation of breast cancer cells.[1][5] It is also a valuable tool for investigating the broader roles of hSMG-1 in cellular processes like genotoxic stress response and DNA damage signaling.[7][8][9]
Q3: How should I store this compound?
A3: The solid form of this compound should be stored at 4°C, protected from moisture and light.[1] Stock solutions in solvent should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1][4] It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guide: Dissolving this compound
Issue: I am having trouble dissolving this compound.
This is a common issue due to the compound's low aqueous solubility. Below are potential solutions and steps to take.
| Solvent | Reported Solubility | Vendor | Notes |
| DMSO | 80 mg/mL (141.33 mM) | MedChemExpress | Requires sonication.[1] |
| DMSO | 70 mg/mL (123.7 mM) | TargetMol | Recommends sonication.[3] |
| DMSO | 0.1-1 mg/mL (Slightly soluble) | Cayman Chemical | [5] |
Troubleshooting Steps:
-
Verify the Solvent: The recommended solvent for creating a stock solution is Dimethyl Sulfoxide (DMSO).[1][3][5]
-
Use Mechanical Assistance: The solubility of this compound in DMSO is significantly enhanced with mechanical assistance.
-
Gentle Heating: If the compound still does not dissolve, gentle heating of the solution to 37°C may increase solubility.[4]
-
Start with a Higher Concentration of DMSO: For in vivo studies requiring a co-solvent formulation, it is crucial to first achieve complete dissolution in DMSO before adding other solvents like PEG300, Tween-80, and saline.[1][2]
Issue: My dissolved this compound precipitated out of solution.
Troubleshooting Steps:
-
Storage Conditions: Ensure that your stock solution is stored correctly at -20°C or -80°C to maintain its stability.[1][4]
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into smaller, single-use volumes is highly recommended to prevent the compound from coming out of solution due to repeated temperature changes.[4]
-
Working Solution Preparation: When preparing working solutions for cell culture or other aqueous-based assays, it is important to dilute the DMSO stock solution sufficiently in the final medium to prevent precipitation. The final concentration of DMSO should typically be kept below 0.5% to avoid solvent-induced cellular toxicity.
Experimental Protocols
In Vitro Assay: Inhibition of UPF1 Phosphorylation in MDA-MB-468 Cells
This protocol describes how to assess the inhibitory activity of this compound by measuring the phosphorylation of its downstream target, UPF1.
Methodology:
-
Cell Culture: Culture MDA-MB-468 human breast cancer cells in a suitable medium (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Preparation of Inhibitor: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in the cell culture medium to achieve the desired final concentrations (e.g., 0.3 µM and 1 µM).[1][5]
-
Treatment: Treat the cells with varying concentrations of this compound for 6 hours.[1][5] Include a DMSO-only vehicle control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated UPF1 (p-UPF1) and total UPF1.
-
Use an appropriate secondary antibody and a chemiluminescent substrate to visualize the protein bands.
-
-
Analysis: Quantify the band intensities for p-UPF1 and total UPF1. The ratio of p-UPF1 to total UPF1 will indicate the extent of inhibition by this compound. A significant reduction in this ratio is expected with increasing concentrations of the inhibitor.[1][5]
Visualizations
Caption: Simplified signaling pathway of hSMG-1 and the inhibitory action of 11j.
Caption: Experimental workflow for assessing the inhibition of UPF1 phosphorylation.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 4. glpbio.com [glpbio.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hSMG-1 is a granzyme B-associated stress-responsive protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
hSMG-1 inhibitor 11j stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of hSMG-1 inhibitor 11j in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1][2] Vendor data indicates solubility in DMSO at concentrations as high as 80 mg/mL (141.33 mM), though sonication may be required.[3] For practical use, preparing a high-concentration stock solution in DMSO (e.g., 10 mM) is recommended.
Q2: How should I store stock solutions of this compound?
A2: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C. Vendor information suggests that at -20°C, the solution is stable for at least one month, and at -80°C, for up to six months.[3][4] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q3: What is the stability of this compound in cell culture media?
A3: Currently, there is no publicly available quantitative data, such as the half-life, for this compound in common cell culture media (e.g., DMEM, RPMI-1640) with or without fetal bovine serum (FBS). However, the compound has been successfully used in cell-based assays with incubation times of up to 6 hours, which suggests it retains its activity for at least this duration under typical cell culture conditions (37°C, 5% CO₂).[2][3][4] Given the lack of specific data, it is recommended to perform a stability assessment in your specific cell culture medium and conditions if your experiments extend beyond this timeframe. A protocol for this is provided in the "Experimental Protocols" section.
Q4: At what concentration should I use this compound in my experiments?
A4: The effective concentration of this compound will vary depending on the cell type and the specific experimental endpoint. In published studies, it has been shown to significantly reduce the phosphorylation of its substrate, UPF1, at concentrations as low as 0.3 µM and completely eliminate it at 1 µM in MDA-MB-361 cells after a 6-hour treatment.[2][3][4] The IC₅₀ for inhibiting the proliferation of MDA-MB-468 breast cancer cells is 75 nM.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: What are the known off-targets of this compound?
A5: this compound is a highly selective inhibitor of hSMG-1. However, it does show some activity against other kinases at higher concentrations. The IC₅₀ values for some of the key on- and off-targets are summarized in the table below.
Quantitative Data Summary
| Target | IC₅₀ |
| hSMG-1 | 0.11 nM |
| mTOR | 50 nM |
| PI3Kγ | 60 nM |
| PI3Kα | 92 nM |
| GSKα | 260 nM |
| GSKβ | 330 nM |
| CDK2 | 7.1 µM |
| CDK1 | 32 µM |
Data compiled from multiple sources.[1][2][3]
Signaling Pathway
The primary role of hSMG-1 is in the Nonsense-Mediated mRNA Decay (NMD) pathway. NMD is a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs), preventing the translation of truncated and potentially harmful proteins. A key step in this pathway is the phosphorylation of the UPF1 protein by hSMG-1. Inhibition of hSMG-1 with 11j blocks this phosphorylation event, thereby inhibiting NMD.
Caption: The role of hSMG-1 in the NMD pathway and its inhibition by 11j.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the inhibitor upon dilution in cell culture medium. | The inhibitor has low aqueous solubility. The final concentration of DMSO may be too low to maintain solubility. | - Ensure the final DMSO concentration in your culture medium is at a level that is non-toxic to your cells but sufficient to keep the inhibitor in solution (typically ≤ 0.5%).- Prepare intermediate dilutions of the inhibitor in culture medium and vortex or mix thoroughly between each dilution step.- Warm the cell culture medium to 37°C before adding the inhibitor stock solution.- If precipitation persists, consider using a solubilizing agent, but be sure to test for its effects on cell viability and the experimental outcome. |
| Inconsistent or no observable effect of the inhibitor. | - Inhibitor Degradation: The inhibitor may be unstable in the cell culture medium over the course of the experiment.- Incorrect Concentration: The concentration used may be too low for the specific cell line.- Cell Density: High cell density can lead to increased metabolism or sequestration of the inhibitor. | - For long-term experiments, consider replenishing the medium with fresh inhibitor at regular intervals.- Perform a dose-response curve to identify the optimal concentration for your cell line.- Standardize cell seeding densities for all experiments. |
| High background or off-target effects. | - Inhibitor Concentration is too high: Supramaximal concentrations can lead to inhibition of other kinases.[1][2][3]- Cell Line Sensitivity: Some cell lines may be more sensitive to the off-target effects of the inhibitor. | - Refer to the IC₅₀ table and use the lowest effective concentration determined from your dose-response experiments.- If off-target effects are suspected, consider using a structurally different hSMG-1 inhibitor as a control to confirm that the observed phenotype is due to hSMG-1 inhibition. |
| Cell toxicity or death. | - DMSO Toxicity: The final concentration of DMSO may be too high for your cell line.- On-target Toxicity: Inhibition of the NMD pathway can be cytotoxic to some cell lines. | - Ensure the final DMSO concentration is below the toxic threshold for your cells (typically < 0.5%). Run a vehicle control (DMSO alone) to assess its effect.- Perform a cell viability assay (e.g., MTT or trypan blue exclusion) across a range of inhibitor concentrations to determine the cytotoxic threshold. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Medium
This protocol uses High-Performance Liquid Chromatography (HPLC) to determine the concentration of this compound in cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM + 10% FBS)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid (optional, for mobile phase)
-
Incubator (37°C, 5% CO₂)
-
Sterile microcentrifuge tubes
Workflow Diagram:
Caption: Workflow for determining the stability of this compound.
Procedure:
-
Preparation of Standard Curve:
-
Prepare a series of dilutions of this compound in your cell culture medium from your DMSO stock to create a standard curve (e.g., 0.1, 0.5, 1, 5, 10 µM).
-
Immediately process these standards as described from step 4 onwards to serve as your time 0 measurements and for quantification.
-
-
Sample Preparation:
-
Prepare a solution of this compound in your pre-warmed cell culture medium at the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent across all samples.
-
Dispense aliquots of this solution into sterile microcentrifuge tubes.
-
-
Incubation:
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At each designated time point (e.g., 0, 2, 4, 8, 12, 24 hours), remove one tube for analysis.
-
-
Sample Processing:
-
To precipitate proteins and other macromolecules from the medium, add 2-3 volumes of ice-cold acetonitrile to the aliquot of medium.
-
Vortex thoroughly and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the inhibitor, and transfer it to a new tube for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the supernatant onto the HPLC system. The exact mobile phase and gradient will need to be optimized for your specific column and system to achieve good separation of the inhibitor from other components in the medium. A typical starting point for a C18 column would be a gradient of water and acetonitrile with 0.1% formic acid.
-
Monitor the elution profile with a UV detector at a wavelength appropriate for this compound (this may need to be determined by a UV scan if not provided by the manufacturer).
-
-
Data Analysis:
-
Integrate the peak area corresponding to the this compound for each time point.
-
Use the standard curve to convert the peak area to concentration.
-
Plot the concentration of the inhibitor versus time. The rate of decrease will indicate its stability under your experimental conditions. From this, you can calculate the half-life (t₁/₂) of the compound.
-
References
Technical Support Center: hSMG-1 Inhibitor 11j for NMD Inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the hSMG-1 inhibitor 11j to study Nonsense-Mediated mRNA Decay (NMD).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit NMD?
A1: this compound is a potent and selective small molecule inhibitor of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) kinase.[1] hSMG-1 is a key regulator of the NMD pathway. It phosphorylates the central NMD factor, UPF1, which is a critical step for the degradation of mRNAs containing premature termination codons (PTCs).[2][3] By inhibiting the kinase activity of hSMG-1, 11j prevents the phosphorylation of UPF1, thereby blocking the NMD pathway and leading to the stabilization and accumulation of NMD-targeted transcripts.[2][4]
Q2: What is the optimal concentration of this compound to use for NMD inhibition?
A2: The optimal concentration of this compound can vary depending on the cell line and experimental conditions. However, a concentration range of 0.3 µM to 3 µM has been shown to effectively decrease or eliminate the phosphorylation of UPF1 in cell-based assays.[4] It is recommended to perform a dose-response experiment to determine the lowest effective concentration that maximally inhibits NMD with minimal cytotoxicity in your specific cell line.
Q3: How selective is this compound?
A3: this compound is a highly selective inhibitor of hSMG-1. It exhibits greater than 455-fold selectivity for hSMG-1 over other related kinases such as mTOR, PI3Kα/γ, and CDK1/CDK2.[1][5] However, it does show some inhibitory activity against GSKα and GSKβ at higher concentrations.[6] Refer to the data table below for specific IC50 values.
Q4: What is the recommended solvent and storage condition for this compound?
A4: this compound is typically soluble in dimethyl sulfoxide (DMSO).[5] For long-term storage, it is recommended to store the compound as a solid at -20°C.[4] Once dissolved in DMSO, stock solutions should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[4]
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | IC50 | Reference |
| hSMG-1 | 0.11 nM | [1] |
| mTOR | 50 nM | [1][5] |
| PI3Kα | 92 nM | [1][5] |
| PI3Kγ | 60 nM | [1][5] |
| GSKα | 260 nM | [7] |
| GSKβ | 330 nM | [7] |
| CDK1 | 32 µM | [1][5] |
| CDK2 | 7.1 µM | [1][5] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Assay | Cell Line | Effective Concentration | Effect | Reference |
| UPF1 Phosphorylation | MDA-MB-361 | 0.3 µM | Significant reduction | [4] |
| UPF1 Phosphorylation | MDA-MB-361 | 1 µM | Elimination | [4] |
| UPF1 Phosphorylation | DRG neurons | 1 µM | 90% reduction | [2] |
| Cell Proliferation | MDA-MB-468 | 75 nM (IC50) | Inhibition of proliferation | [6][8] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using Western Blot for p-UPF1
This protocol outlines the steps to identify the effective concentration of 11j for NMD inhibition by measuring the phosphorylation of UPF1.
Materials:
-
Your cell line of interest
-
This compound
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-UPF1 (Ser1096) and anti-total-UPF1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA)
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Treatment: The next day, treat the cells with a range of this compound concentrations (e.g., 0.1, 0.3, 1, 3, 10 µM) and a DMSO vehicle control for a predetermined time (e.g., 6 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer.
-
Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-UPF1 antibody to normalize for protein loading.
-
Analysis: Quantify the band intensities and determine the lowest concentration of 11j that results in a significant reduction of the p-UPF1/total-UPF1 ratio.
Protocol 2: NMD Reporter Assay using Dual-Luciferase System
This protocol describes a general method to quantify NMD activity using a dual-luciferase reporter system.[1]
Materials:
-
Your cell line of interest
-
NMD reporter plasmid (expressing a luciferase gene with a PTC)
-
Control plasmid (expressing a wild-type luciferase, e.g., Renilla)
-
Transfection reagent
-
This compound
-
Dual-luciferase assay reagent
-
Luminometer
Procedure:
-
Transfection: Co-transfect your cells with the NMD reporter and control plasmids.
-
Treatment: After 24 hours, treat the cells with the optimized concentration of this compound or a DMSO vehicle control.
-
Lysis: After the desired treatment duration (e.g., 24 hours), lyse the cells according to the dual-luciferase assay kit manufacturer's instructions.[1]
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer.
-
Analysis: Calculate the ratio of the NMD reporter luciferase activity to the control luciferase activity. An increase in this ratio upon treatment with 11j indicates NMD inhibition.
Protocol 3: Cytotoxicity Assessment using MTT Assay
This protocol provides a method to evaluate the cytotoxicity of this compound in your cell line.
Materials:
-
Your cell line of interest
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at an appropriate density.
-
Treatment: The following day, treat the cells with a serial dilution of this compound and a DMSO control.
-
Incubation: Incubate the cells for a period that reflects your planned experiments (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Plot the cell viability (as a percentage of the DMSO control) against the inhibitor concentration to determine the IC50 value for cytotoxicity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak NMD inhibition (no change in p-UPF1 or reporter activity) | Inhibitor concentration is too low. | Perform a dose-response experiment to determine the optimal concentration (see Protocol 1). |
| Inhibitor has degraded. | Use a fresh stock of the inhibitor. Ensure proper storage conditions (-80°C for stock solutions).[4] | |
| Inefficient NMD in the chosen cell line. | Confirm that the NMD pathway is active in your cell line using a positive control (e.g., UPF1 siRNA). | |
| Short treatment duration. | Increase the incubation time with the inhibitor. A time course experiment (e.g., 6, 12, 24 hours) can be beneficial. | |
| High cell death or cytotoxicity observed | Inhibitor concentration is too high. | Determine the cytotoxic IC50 for your cell line using an MTT assay (see Protocol 3) and use concentrations well below this value. |
| Off-target effects. | While 11j is selective, consider potential off-target effects at high concentrations.[6] Use the lowest effective concentration. | |
| Prolonged treatment. | Reduce the duration of the inhibitor treatment. | |
| Inconsistent results between experiments | Variability in cell confluency. | Ensure consistent cell seeding density and confluency at the time of treatment. |
| Inhibitor stock solution variability. | Prepare a large batch of the inhibitor stock solution, aliquot, and store at -80°C to ensure consistency across experiments. | |
| Incomplete dissolution of the inhibitor. | Ensure the inhibitor is fully dissolved in DMSO before adding to the culture medium. Sonication can aid dissolution.[8] | |
| Unexpected changes in other signaling pathways | Potential off-target effects. | This compound can inhibit GSKα and GSKβ at higher concentrations.[6] If your pathway of interest is related, consider this possibility and use the lowest effective concentration of 11j. |
Visualizations
Caption: NMD pathway showing hSMG-1 mediated phosphorylation of UPF1 and its inhibition by 11j.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A decision tree for troubleshooting common issues in NMD inhibition experiments.
References
- 1. biorxiv.org [biorxiv.org]
- 2. texaschildrens.org [texaschildrens.org]
- 3. This compound - MedChem Express [bioscience.co.uk]
- 4. MTT (Assay protocol [protocols.io]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PI3K | mTOR | TargetMol [targetmol.com]
hSMG-1 inhibitor 11j cytotoxicity in cancer cell lines
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments with the hSMG-1 inhibitor 11j.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and what is its potency?
This compound is a potent and selective inhibitor of the human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) kinase, a member of the phosphoinositide 3-kinase-related kinase (PIKK) family. It exhibits a half-maximal inhibitory concentration (IC50) of 0.11 nM for hSMG-1.[1][2][3][4][5]
Q2: How selective is this compound against other kinases?
This inhibitor demonstrates high selectivity for hSMG-1 over other related kinases. For instance, it is over 455-fold more selective for hSMG-1 than for mTOR (IC50 = 50 nM), PI3Kα (IC50 = 92 nM), and PI3Kγ (IC50 = 60 nM).[1][4] Its activity against cyclin-dependent kinases CDK1 and CDK2 is significantly lower, with IC50 values of 32 µM and 7.1 µM, respectively.[1][4]
Q3: What is the mechanism of action of this compound in cancer cells?
This compound exerts its effects by inhibiting the kinase activity of hSMG-1, which plays a crucial role in the DNA Damage Response (DDR) and nonsense-mediated mRNA decay (NMD). In response to DNA damage, hSMG-1 phosphorylates key proteins such as p53 and UPF1.[6] By inhibiting hSMG-1, 11j can disrupt these signaling pathways, leading to cell cycle arrest and apoptosis in cancer cells. For example, treatment with 11j has been shown to reduce the phosphorylation of UPF1 in MDA-MB-361 breast cancer cells.[1][3][4]
Q4: In which cancer cell lines has the cytotoxicity of this compound been evaluated?
Currently, published data on the cytotoxicity of this compound is primarily available for breast cancer cell lines.
Quantitative Data Summary
The following table summarizes the known IC50 values for this compound.
| Target/Cell Line | Assay Type | IC50 Value | Reference |
| hSMG-1 (enzyme) | Enzymatic Assay | 0.11 nM | [1][2][3][4][5] |
| MDA-MB-468 (Breast Cancer) | Cell Proliferation Assay | 75 nM | [1][3][4] |
| mTOR (enzyme) | Enzymatic Assay | 50 nM | [1][4] |
| PI3Kα (enzyme) | Enzymatic Assay | 92 nM | [1][4] |
| PI3Kγ (enzyme) | Enzymatic Assay | 60 nM | [1][4] |
| CDK1 (enzyme) | Enzymatic Assay | 32 µM | [1][4] |
| CDK2 (enzyme) | Enzymatic Assay | 7.1 µM | [1][4] |
Experimental Protocols
Detailed Protocol: Determining IC50 using a CellTiter-Glo® Luminescent Cell Viability Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound in a cancer cell line of interest.
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. A typical concentration range to test would be from 1 nM to 10 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control (medium with the same percentage of DMSO used for the highest inhibitor concentration) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability data against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
Signaling Pathway Diagram
Caption: hSMG-1 Signaling in DNA Damage Response and Cell Cycle Control.
Troubleshooting Guide
Problem 1: Low or no cytotoxicity observed.
-
Possible Cause: Inhibitor concentration is too low.
-
Solution: Increase the concentration range of this compound. A broader range, for example, up to 50 µM, might be necessary for less sensitive cell lines.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Extend the incubation period (e.g., to 96 hours) to allow for the full cytotoxic or anti-proliferative effects to manifest.
-
-
Possible Cause: Cell line is resistant to hSMG-1 inhibition.
-
Solution: Consider using a different cancer cell line. Cell lines with known dependencies on DNA damage response pathways or those with high levels of endogenous DNA damage may be more sensitive.
-
-
Possible Cause: Inhibitor instability or degradation.
-
Solution: Prepare fresh stock solutions of the inhibitor for each experiment. Avoid repeated freeze-thaw cycles.
-
Problem 2: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding by proper trypsinization and gentle pipetting. Mix the cell suspension thoroughly before and during plating.
-
-
Possible Cause: Edge effects in the 96-well plate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or medium.
-
-
Possible Cause: Inaccurate pipetting.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique, especially for serial dilutions.
-
Problem 3: Inhibitor precipitation in the culture medium.
-
Possible Cause: Poor solubility of the pyrimidine-based inhibitor.
-
Solution: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.5%) and consistent across all wells. If solubility issues persist, consider using a different solvent or a formulation aid, after verifying its compatibility with the cells.
-
Problem 4: Inconsistent results between experiments.
-
Possible Cause: Variation in cell health or passage number.
-
Solution: Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
-
Possible Cause: Mycoplasma contamination.
-
Solution: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 5. This compound - MedChem Express [bioscience.co.uk]
- 6. SMG-1 suppresses CDK2 and tumor growth by regulating both the p53 and Cdc25A signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with hSMG-1 inhibitor 11j
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the hSMG-1 inhibitor 11j.
Frequently Asked Questions (FAQs)
Q1: I am observing inconsistent or no inhibition of UPF1 phosphorylation with this compound. What are the potential causes?
Inconsistent results when using this compound can arise from several factors, ranging from compound handling to experimental design. The primary causes often relate to the inhibitor's solubility, stability, and the specific biology of the experimental system.
A logical approach to troubleshooting this issue is outlined in the diagram below. Start by verifying the preparation and storage of the inhibitor, then move to assessing its application in your specific cell system, and finally, confirm the measurement of the downstream effect.
Figure 1: Troubleshooting workflow for inconsistent results with this compound.
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Action |
|---|---|---|
| No/Weak Activity | Improper Solubilization/Storage: Compound precipitated out of solution or degraded. | Prepare a fresh stock solution in 100% DMSO, using sonication to aid dissolution. Aliquot and store at -20°C for short-term or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[1][2] |
| Suboptimal Concentration: The concentration used is too low for the specific cell line or experimental condition. | Perform a dose-response experiment. Effective concentrations are reported between 0.3 µM and 3 µM.[2][3] | |
| Insufficient Treatment Time: The incubation period is too short to observe a significant decrease in UPF1 phosphorylation. | Perform a time-course experiment. A 4 to 6-hour treatment is often sufficient.[4][5] | |
| High Variability | Batch-to-Batch Variation: Different lots of the inhibitor may have slight differences in purity or formulation. | If possible, use the same batch for an entire set of experiments. Note the batch number in your experimental records.[4] |
| Cellular State: Cell density, passage number, or growth phase can affect signaling pathways and drug sensitivity. | Standardize cell culture conditions. Ensure cells are healthy and in the logarithmic growth phase. |
| Unexpected Results | Off-Target Effects: Although highly selective, the inhibitor can affect other kinases at higher concentrations (e.g., GSKα/β).[3] | Use the lowest effective concentration possible and consider control experiments to rule out off-target effects. (See FAQ Q3). |
Q2: What is the best way to dissolve and store this compound? I'm having trouble with solubility.
Solubility is a critical and frequently encountered issue with this compound. Reports on its solubility in DMSO vary, with some indicating slight solubility (0.1-1 mg/mL) and others achieving high concentrations (70-80 mg/mL) with sonication.[3][4][6] Recent studies have also noted poor solubility in vehicles suitable for in vivo administration.[7]
Recommended Solubilization Protocol:
-
Bring the vial of the inhibitor to room temperature for at least one hour before opening.[1]
-
Add 100% anhydrous/molecular biology grade DMSO to the vial to prepare a high-concentration stock solution (e.g., 10 mM).
-
To aid dissolution, vortex the vial and use an ultrasonic bath.[4][6] Visually inspect the solution to ensure no particulates are visible. If insoluble impurities are present, they can be removed by filtration.[4]
-
Once fully dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2]
Storage Conditions
| Format | Storage Temperature | Duration | Notes |
|---|---|---|---|
| Solid Powder | -20°C | Long-term (months to years) | Store in a dry, dark environment.[8] |
| 0 - 4°C | Short-term (days to weeks) | Keep dry and protected from light.[8] | |
| Stock Solution (in DMSO) | -20°C | Up to 1 month | Tightly sealed vials, protected from light.[1][9] |
| | -80°C | Up to 6 months | Preferred method for long-term storage.[2][6] |
Q3: What are the known off-target effects of this compound?
This compound is a highly selective inhibitor of hSMG-1.[1] However, like most kinase inhibitors, it can interact with other kinases, especially at higher concentrations. The primary known off-targets are GSKα and GSKβ.[3] It is significantly more selective for hSMG-1 than for other PI3K-related kinases like mTOR and PI3Kα/γ.[3][4][9][10]
Figure 2: Primary target and known off-targets of this compound.
Kinase Selectivity Profile of this compound
| Kinase Target | IC₅₀ | Selectivity vs. hSMG-1 | Reference |
|---|---|---|---|
| hSMG-1 | 0.11 nM | - | [2][3][4] |
| mTOR | 50 nM | >455-fold | [3][9][10] |
| PI3Kα | 92 nM | >830-fold | [3][9][10] |
| PI3Kγ | 60 nM | >545-fold | [3][9][10] |
| GSKα | 260 nM | >2300-fold | [3] |
| GSKβ | 330 nM | >3000-fold | [3] |
| CDK2 | 7,100 nM (7.1 µM) | >64,000-fold | [3][9][10] |
| CDK1 | 32,000 nM (32 µM) | >290,000-fold |[3][9][10] |
Q4: At what concentration and for how long should I treat my cells with this compound?
The optimal concentration and treatment duration are cell-type dependent and should be determined empirically. However, published data provides a strong starting point for experimental design.
Reported Effective Concentrations in Cell-Based Assays
| Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
|---|---|---|---|---|
| MDA-MB-361 (Breast Cancer) | 0.3 - 3 µM | 6 hours | Dose-dependent decrease in UPF1 phosphorylation.[2][4] | [2][3] |
| MDA-MB-468 (Breast Cancer) | IC₅₀ = 75 nM | Not specified | Inhibition of cell proliferation. | [2][3] |
| DRG Neurons | 1 µM | 4 hours | ~90% reduction in UPF1 phosphorylation. |[5] |
Recommendation: Start with a concentration range of 0.1 µM to 3 µM for a duration of 4 to 6 hours. For proliferation or longer-term assays, lower concentrations may be required.
Q5: How can I confirm that the NMD pathway is inhibited in my experiment?
The most direct method to confirm the activity of this compound is to measure the phosphorylation status of its direct downstream target, UPF1.[5] A significant reduction in the ratio of phosphorylated UPF1 (p-UPF1) to total UPF1 is the key indicator of target engagement. This is typically assessed by Western Blot.
Figure 3: Experimental workflow for validating NMD inhibition via Western Blot.
Q6: The color and appearance of the this compound powder are different from a previous batch. Is this a cause for concern?
Minor variations in the color or appearance of a chemical powder between different synthesis batches can occur due to slight differences in the manufacturing process.[4] This does not necessarily indicate a problem with the quality or activity of the compound.
Recommendations:
-
Confirm the Batch Number: Check if the batches are indeed different.
-
Consult the Certificate of Analysis (CofA): Download the CofA for the specific batch from the supplier's website. This document provides quality control data (e.g., purity) for that lot.
-
Perform a Validation Experiment: If you have concerns, perform a simple dose-response experiment (as described in Q5) to confirm that the new batch has comparable activity to the previous one.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
Materials:
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Ultrasonic water bath
Procedure:
-
Calculate the mass of inhibitor 11j required. For 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 566.07 g/mol * 1000 mg/g = 5.66 mg
-
-
Weigh out the required amount of this compound powder in a sterile tube.
-
Add the calculated volume of 100% DMSO to the powder.
-
Vortex the tube for 1-2 minutes.
-
Place the tube in an ultrasonic water bath for 5-10 minutes to ensure complete dissolution.[4][6]
-
Visually inspect the solution against a light source to confirm that no solid particles remain.
-
Aliquot the stock solution into single-use volumes (e.g., 10 µL) in sterile tubes.
-
Store the aliquots at -80°C for long-term storage.[2]
Protocol 2: Western Blot Analysis of UPF1 Phosphorylation
Materials:
-
Treated and untreated cell pellets
-
RIPA Lysis Buffer (or similar) supplemented with protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Primary antibodies: Rabbit anti-phospho-UPF1 (pSer1096), Rabbit anti-UPF1, Mouse anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)
-
PVDF or nitrocellulose membrane
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Lysis: Thaw cell pellets on ice. Add 100-200 µL of ice-cold lysis buffer. Incubate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (lysate).
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the concentration of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a polyacrylamide gel. Run the gel until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Use separate membranes for phospho-UPF1, total UPF1, and the loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 8.
-
Detection: Apply ECL substrate to the membrane according to the manufacturer's instructions. Image the resulting chemiluminescence using a digital imager.
-
Analysis: Quantify the band intensities using software like ImageJ. For each sample, calculate the ratio of the phospho-UPF1 signal to the total UPF1 signal. Normalize this value to the loading control if needed. Compare the ratios between control and inhibitor-treated samples.
References
- 1. This compound|1402452-15-6|COA [dcchemicals.com]
- 2. glpbio.com [glpbio.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 5. Inhibition of Nonsense-Mediated Decay Induces Nociceptive Sensitization through Activation of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.eu [file.medchemexpress.eu]
- 7. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. biocompare.com [biocompare.com]
minimizing off-target kinase inhibition of hSMG-1 inhibitor 11j
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the hSMG-1 inhibitor 11j. The information is designed to help minimize off-target kinase inhibition and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the selectivity profile of this compound?
A1: this compound is a potent inhibitor of hSMG-1 with an IC50 of 0.11 nM.[1][2][3][4] It exhibits good selectivity over several other kinases. However, it does show some activity against other kinases, particularly at higher concentrations. A summary of its inhibitory activity is provided in the table below.
Q2: What are the known primary off-target kinases for inhibitor 11j?
A2: Based on available data, the primary off-target kinases for 11j include mTOR, PI3Kα, PI3Kγ, GSKα, and GSKβ.[1][2][3][4] Inhibition of these kinases can lead to unintended biological effects in your experiments.
Q3: How can I confirm that the observed phenotype in my experiment is due to hSMG-1 inhibition and not off-target effects?
A3: To confirm on-target activity, consider performing a rescue experiment by introducing a mutated, inhibitor-resistant version of hSMG-1. Alternatively, using a structurally distinct hSMG-1 inhibitor with a different off-target profile can help validate that the observed phenotype is due to hSMG-1 inhibition. Comparing the effects of 11j with those of more specific inhibitors for the potential off-target kinases can also help dissect the observed effects.
Q4: What is the recommended working concentration for this compound in cell-based assays?
A4: A starting concentration of 0.3 µM has been shown to significantly reduce the phosphorylation of the hSMG-1 substrate UPF1 in MDA-MB-361 breast cancer cells, with complete elimination of phosphorylation at 1 µM.[2][4] The optimal concentration will depend on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target effect while minimizing off-target inhibition.
Troubleshooting Guides
Issue 1: Observing effects consistent with mTOR or PI3K pathway inhibition.
-
Problem: Your experimental results (e.g., changes in cell growth, autophagy, or Akt phosphorylation) suggest inhibition of the PI3K/mTOR pathway.
-
Cause: At higher concentrations, this compound can inhibit mTOR and PI3K.
-
Solution:
-
Dose-Response Curve: Perform a detailed dose-response curve to identify the minimal concentration of 11j required to inhibit hSMG-1 activity (e.g., by monitoring UPF1 phosphorylation). Use this minimal concentration for subsequent experiments.
-
Orthogonal Inhibitor: Use a more selective mTOR or PI3K inhibitor as a control to distinguish between hSMG-1-specific and off-target effects.
-
Biochemical Assays: Directly measure the activity of mTOR and PI3K in your experimental system in the presence of 11j to confirm off-target inhibition.
-
Issue 2: Unexpected changes in glycogen metabolism or Wnt signaling.
-
Problem: You observe phenotypes related to glycogen synthesis or Wnt signaling pathways.
-
Cause: this compound can inhibit GSKα and GSKβ, key regulators of these pathways.[4]
-
Solution:
-
Lower Inhibitor Concentration: Similar to addressing mTOR/PI3K off-target effects, titrate down the concentration of 11j to a level that is selective for hSMG-1.
-
Specific GSK Inhibitors: Use well-characterized and selective GSK inhibitors as controls to compare phenotypes.
-
Pathway-Specific Readouts: Monitor specific downstream effectors of the Wnt signaling pathway (e.g., β-catenin levels) and glycogen synthesis to assess the extent of off-target GSK inhibition.
-
Data Presentation
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 | Fold Selectivity vs. hSMG-1 | Reference |
| hSMG-1 | 0.11 nM | - | [1][2][3][4] |
| mTOR | 50 nM | >455-fold | [1][2][3] |
| PI3Kα | 92 nM | >836-fold | [1][2][3] |
| PI3Kγ | 60 nM | >545-fold | [1][2][3] |
| GSKα | 260 nM | >2363-fold | [4] |
| GSKβ | 330 nM | >3000-fold | [4] |
| CDK1 | 32 µM | >290,000-fold | [1][2][3] |
| CDK2 | 7.1 µM | >64,500-fold | [1][2][3] |
Experimental Protocols
Protocol 1: In Vitro Kinase Assay for hSMG-1
This protocol is a general guideline for determining the IC50 of inhibitor 11j against hSMG-1.
Materials:
-
Recombinant hSMG-1 enzyme
-
UPF1 peptide substrate (or other suitable substrate)
-
This compound
-
ATP (radiolabeled [γ-³²P]ATP or unlabeled for non-radioactive methods)
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
96-well plates
-
Phosphocellulose paper or other capture method for radioactive assays
-
Scintillation counter or luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant hSMG-1 enzyme, and the UPF1 peptide substrate.
-
Add the diluted inhibitor 11j or DMSO (vehicle control) to the appropriate wells.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
-
Stop the reaction (e.g., by adding EDTA or spotting onto phosphocellulose paper).
-
Detect the phosphorylated substrate. For radioactive assays, wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, follow the detection method of the specific assay kit (e.g., luminescence or fluorescence).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Western Blot Analysis of UPF1 Phosphorylation in Cells
This protocol describes how to assess the on-target activity of inhibitor 11j in a cellular context.
Materials:
-
Cell line of interest (e.g., MDA-MB-361)
-
This compound
-
Cell culture medium and supplements
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-UPF1 (Ser1096) and anti-total-UPF1
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
SDS-PAGE gels and Western blot equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a DMSO control) for the desired duration (e.g., 6 hours).[2][4]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-UPF1 antibody as a loading control.
-
Quantify the band intensities to determine the relative levels of phosphorylated UPF1.
Visualizations
Caption: hSMG-1 signaling pathway and the inhibitory action of 11j.
Caption: Workflow for dissecting on-target vs. off-target effects.
References
appropriate vehicle control for hSMG-1 inhibitor 11j
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the hSMG-1 inhibitor 11j. For optimal experimental outcomes, please review the following information carefully.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and highly selective inhibitor of the human suppressor of morphogenesis in genitalia-1 (hSMG-1) kinase.[1][2][3] hSMG-1 is a phosphoinositide 3-kinase-related kinase (PIKK) that plays a crucial role in the nonsense-mediated mRNA decay (NMD) pathway.[1][4] By inhibiting hSMG-1, compound 11j prevents the phosphorylation of Up-frameshift protein 1 (UPF1), a key step in the NMD process.[5] This leads to the stabilization of mRNAs containing premature termination codons (PTCs).
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research.[2][3] Its ability to modulate the NMD pathway makes it a valuable tool for studying the cellular stress response and its role in tumor growth and resistance to chemotherapy.[4] It has been shown to inhibit the proliferation of certain cancer cell lines, such as MDA-MB-468 breast cancer cells.[1]
Q3: What is the recommended solvent for dissolving this compound?
A3: The recommended solvent for this compound is dimethyl sulfoxide (DMSO). However, there are conflicting reports regarding its solubility.
Q4: How should I prepare stock solutions of this compound?
A4: To prepare a stock solution, dissolve this compound in high-purity, anhydrous DMSO. Due to the variability in reported solubility, it is recommended to start with a conservative approach. See the Troubleshooting Guide below for a detailed protocol on determining the optimal solubility. For long-term storage, it is advisable to store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]
Q5: What is the appropriate vehicle control for in vitro experiments using this compound?
A5: The appropriate vehicle control for in vitro experiments is the same concentration of DMSO used to dilute the inhibitor in the final culture medium. It is crucial to keep the final DMSO concentration consistent across all experimental conditions, including untreated controls, to account for any potential solvent effects. The final DMSO concentration in cell culture should generally be kept at or below 0.1% to 0.5% to minimize cytotoxicity, though this can be cell-line dependent.
Q6: Is there a recommended formulation for in vivo studies?
A6: Yes, a formulation for in vivo administration has been described. This typically involves a multi-component vehicle to ensure solubility and bioavailability. A common formulation consists of a mixture of DMSO, PEG300, Tween 80, and saline.[2]
Troubleshooting Guide
Issue: Inconsistent Solubility of this compound in DMSO
Users have reported conflicting data on the solubility of this compound in DMSO, with some sources indicating a solubility of 0.1-1 mg/mL and others as high as 70 mg/mL.[1][3] This discrepancy can significantly impact experimental reproducibility.
Root Causes and Solutions:
-
Compound Purity and Batch-to-Batch Variability: The purity of the inhibitor and variations between different synthesis batches can affect solubility.
-
Recommendation: Whenever possible, obtain a certificate of analysis (CoA) for the specific batch of the inhibitor you are using.
-
-
DMSO Quality: The presence of water in DMSO can significantly reduce the solubility of hydrophobic compounds.
-
Recommendation: Use anhydrous, high-purity DMSO (≥99.9%). Store it in small, tightly sealed aliquots to prevent moisture absorption.
-
-
Dissolution Method: The method used to dissolve the compound can influence the final concentration achieved.
-
Recommendation: To aid dissolution, gentle warming of the solution to 37°C and sonication in an ultrasonic bath are recommended.[3]
-
Experimental Protocol: Determining Maximum Practical Solubility
-
Start with a small, accurately weighed amount of this compound (e.g., 1 mg).
-
Add a calculated volume of anhydrous DMSO to achieve the lowest reported solubility concentration (e.g., to reach 1 mg/mL).
-
Vortex the solution thoroughly.
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes.
-
Sonicate the solution in a water bath for 10-15 minutes.
-
Visually inspect the solution for any undissolved particles against a bright light source.
-
If the compound is fully dissolved, you can either proceed with this stock concentration or cautiously add more DMSO in small, precise increments to determine the higher solubility limit for your specific batch.
Data Presentation
Table 1: Reported Solubility of this compound in DMSO
| Source | Reported Solubility in DMSO |
| Cayman Chemical | 0.1-1 mg/mL (Slightly soluble)[1] |
| TargetMol | 70 mg/mL (123.7 mM)[3] |
Note: The significant difference in reported solubility highlights the importance of empirically determining the solubility for your specific batch of the compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of UPF1 Phosphorylation
This protocol describes a general workflow for assessing the inhibition of UPF1 phosphorylation in a cellular context using Western blotting.
1. Cell Culture and Treatment:
- Culture MDA-MB-361 breast cancer cells in the recommended growth medium until they reach 70-80% confluency.
- Prepare a fresh dilution of this compound in the culture medium from a DMSO stock. The final concentration of DMSO should not exceed 0.5%.
- Treat the cells with varying concentrations of the inhibitor (e.g., 0.3 µM to 3 µM) for 6 hours.[1][2][3]
- Include a vehicle control group treated with the same final concentration of DMSO.
2. Cell Lysis:
- After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.
3. Protein Quantification:
- Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
4. Western Blotting:
- Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for phosphorylated UPF1 overnight at 4°C.
- Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- To normalize the data, probe the same membrane for total UPF1 and a loading control (e.g., GAPDH or β-actin).
Protocol 2: In Vivo Formulation Preparation
This protocol provides a method for preparing this compound for in vivo administration.
1. Materials:
- This compound
- Anhydrous DMSO
- Polyethylene glycol 300 (PEG300)
- Tween 80 (Polysorbate 80)
- Sterile saline (0.9% NaCl)
2. Formulation (Example for a 10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline vehicle):
- Dissolve the required amount of this compound in DMSO to create a concentrated stock solution.
- In a sterile tube, add the appropriate volume of the DMSO stock solution.
- Add PEG300 and mix thoroughly until the solution is clear.
- Add Tween 80 and mix again until the solution is clear.
- Finally, add the sterile saline and mix to achieve the final desired concentration.
- The final formulation should be a clear solution. If precipitation occurs, adjustments to the vehicle composition or inhibitor concentration may be necessary.
Mandatory Visualizations
Caption: hSMG-1 kinase phosphorylates UPF1, activating the NMD pathway. This compound blocks this phosphorylation.
Caption: A logical workflow for selecting and preparing an appropriate vehicle control for experiments with this compound.
References
Validation & Comparative
Validating the Activity of hSMG-1 Inhibitor 11j: A Comparative Guide
This guide provides a comprehensive comparison of the human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) inhibitor 11j with other known inhibitors. It includes detailed experimental protocols and supporting data to assist researchers, scientists, and drug development professionals in validating the activity of this potent and selective compound.
Introduction to hSMG-1
The human SMG-1 is a crucial member of the phosphoinositide 3-kinase-related kinase (PIKK) family, which is involved in vital cellular processes.[1][2] It plays a dual role in maintaining cellular integrity: firstly, as a key regulator of the nonsense-mediated mRNA decay (NMD) pathway, an essential mRNA surveillance mechanism that eliminates transcripts with premature termination codons.[2][3][4] Secondly, hSMG-1 is activated in response to genotoxic stress, participating in DNA damage response pathways, where it can phosphorylate proteins like p53.[5][6] Given its role in cellular stress responses and RNA surveillance, hSMG-1 has emerged as a potential therapeutic target in oncology.[4][7]
Overview of hSMG-1 Inhibitor 11j
This compound is a potent and highly selective pyrimidine derivative that targets the hSMG-1 kinase.[4][8][9] It has demonstrated significant inhibitory activity at the nanomolar level, making it a valuable tool for studying the functions of hSMG-1 and for potential therapeutic development.[1][8]
Comparative Analysis of hSMG-1 Inhibitors
The following table summarizes the quantitative data for this compound and compares it with other known compounds that exhibit hSMG-1 inhibitory activity.
| Inhibitor | Type | hSMG-1 IC₅₀ | Selectivity Profile (IC₅₀) | Cellular Activity |
| 11j | Pyrimidine Derivative | 0.11 nM[1][3][8] | >455-fold selective over mTOR (50 nM), PI3Kα (92 nM), PI3Kγ (60 nM), CDK1 (32 µM), CDK2 (7.1 µM).[8][9][10] Also inhibits GSKα/β (0.26/0.33 µM).[1] | Reduces UPF1 phosphorylation (0.3-1 µM); Inhibits MDA-MB-468 cell proliferation (IC₅₀ = 75 nM).[1][8][11] |
| 11e | Pyrimidine Derivative | <0.05 nM[12] | >900-fold selective over mTOR (45 nM), PI3Kα (61 nM), PI3Kγ (92 nM), CDK1 (32 µM), CDK2 (7.1 µM).[12] | Not explicitly detailed in the provided results. |
| KVS0001 | 11j Derivative | Not specified | Designed for improved solubility and bioavailability while preserving SMG1 inhibitory activity.[13][14] | Elevates expression of transcripts from genes with truncating mutations in vitro and in vivo.[14][15] |
| CC-115 | Dual mTOR/DNA-PK Inhibitor | Not specified | Also targets mTOR and DNA-PK.[16] | Increases expression of NMD transcripts in a dose-dependent manner; induces cell death in multiple myeloma cells.[16] |
| LY3023414 | PI3K/mTOR Inhibitor | Not specified | Primarily a PI3K/mTOR inhibitor.[13][17] | Shown to inhibit NMD and increase the expression of mutant RNA transcripts in vitro and in vivo.[13][15][17] |
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Caption: hSMG-1 signaling in the NMD pathway.
Caption: Workflow for hSMG-1 inhibitor validation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. pnas.org [pnas.org]
- 3. medkoo.com [medkoo.com]
- 4. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 10. This compound - MedChem Express [bioscience.co.uk]
- 11. glpbio.com [glpbio.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 14. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 15. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
A Comparative Guide to hSMG-1 Inhibitors: 11j and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the human Suppressor of Morphogenesis in Genitalia 1 (hSMG-1) inhibitor 11j with other notable SMG-1 inhibitors. The information presented is based on available experimental data to assist researchers in selecting the most appropriate tool for their studies in areas such as nonsense-mediated mRNA decay (NMD), cancer biology, and cellular stress responses.
Introduction to SMG-1 Inhibition
The serine/threonine-protein kinase SMG-1 is a crucial regulator of cellular surveillance mechanisms, most notably the nonsense-mediated mRNA decay (NMD) pathway, which identifies and degrades mRNAs containing premature termination codons (PTCs). SMG-1 carries out this function by phosphorylating the key NMD factor, UPF1. Beyond NMD, SMG-1 is also implicated in cellular responses to genotoxic stress, making it an attractive therapeutic target in oncology and other diseases. The development of potent and selective SMG-1 inhibitors is therefore of significant interest to the research community. This guide focuses on a comparative analysis of hSMG-1 inhibitor 11j and other tool compounds, evaluating their potency, selectivity, and cellular activity.
Comparative Analysis of SMG-1 Inhibitors
The following tables summarize the quantitative data for this compound and other selected SMG-1 inhibitors: hSMG-1 inhibitor 11e, KVS0001, and CC-115.
Table 1: Potency Against hSMG-1
| Inhibitor | IC50 (nM) vs. hSMG-1 | Source |
| This compound | 0.11 | [1][2] |
| hSMG-1 inhibitor 11e | <0.05 | [3][4][5][6] |
| KVS0001 | Not explicitly stated, but bioactive in the nanomolar range | [1][2] |
| CC-115 | Active, but specific IC50 not reported | [7][8] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Target | IC50 (nM) | Fold Selectivity vs. hSMG-1 |
| This compound | hSMG-1 | 0.11 | - |
| mTOR | 50 | >450 | |
| PI3Kα | 92 | >830 | |
| PI3Kγ | 60 | >540 | |
| CDK1 | 32,000 | >290,000 | |
| CDK2 | 7,100 | >64,000 | |
| hSMG-1 inhibitor 11e | hSMG-1 | <0.05 | - |
| mTOR | 45 | >900 | |
| PI3Kα | 61 | >1220 | |
| PI3Kγ | 92 | >1840 | |
| CDK1 | 32,000 | >640,000 | |
| CDK2 | 7,100 | >142,000 | |
| KVS0001 | hSMG-1 | Potent inhibitor | - |
| Broad Kinome Screen (246 kinases) | Highly selective for SMG-1 at 100 nM and 1 µM | [1][2] | |
| CC-115 | SMG-1 | Active | - |
| DNA-PK | 13 | ||
| mTOR | 21 | ||
| PI3Kα | 850 | ||
| ATM | >30,000 | ||
| ATR | >30,000 |
Table 3: Cellular Activity
| Inhibitor | Cell Line | Assay | Effect | Concentration | Source |
| This compound | MDA-MB-361 | UPF1 Phosphorylation | Decrease | 0.3 - 3 µM | [1] |
| MDA-MB-468 | Proliferation | IC50 = 75 nM | [1] | ||
| KVS0001 | NCI-H358, LS180 | NMD Inhibition | Subversion of NMD | Nanomolar range | [1][2] |
| NCI-H358, LS180 | UPF1 Phosphorylation | Substantial decrease | Not specified | [1] | |
| CC-115 | HCT 116 | UPF1 Phosphorylation | Reduction | 3.5 µM | [8] |
| Multiple Myeloma Cell Lines | Apoptosis | Induction | Not specified | [7] |
Signaling and Experimental Workflow Diagrams
To visually represent the mechanisms and methods discussed, the following diagrams have been generated using Graphviz.
Caption: SMG-1 Signaling Pathway in Nonsense-Mediated mRNA Decay.
Caption: In Vitro SMG-1 Kinase Assay Workflow.
Caption: Western Blot Workflow for Phospho-UPF1 Detection.
Detailed Experimental Protocols
In Vitro hSMG-1 Kinase Assay
This protocol is a generalized procedure based on common practices for assessing SMG-1 kinase activity.
1. Reagents and Materials:
-
Recombinant human SMG-1 enzyme
-
GST-tagged UPF1 peptide (containing a known SMG-1 phosphorylation site, e.g., Ser1078/Ser1096) as a substrate
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM ATP)
-
γ-³²P-ATP
-
SMG-1 inhibitor stock solution (in DMSO)
-
SDS-PAGE gels and running buffer
-
Phosphorimager or autoradiography film
2. Procedure:
-
Prepare a reaction mixture containing recombinant hSMG-1 (e.g., 10-50 ng) and the GST-UPF1 substrate (e.g., 1-5 µg) in kinase assay buffer.
-
Add the SMG-1 inhibitor at various concentrations (typically a serial dilution) or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP mixed with γ-³²P-ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Boil the samples at 95-100°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphorimager screen or autoradiography film.
-
Quantify the band intensity corresponding to the phosphorylated GST-UPF1 substrate to determine the extent of inhibition and calculate the IC50 value.
Western Blot for UPF1 Phosphorylation
This protocol outlines the steps to assess the effect of SMG-1 inhibitors on the phosphorylation of endogenous UPF1 in cultured cells.
1. Reagents and Materials:
-
Cell culture medium and supplements
-
Human cell line (e.g., MDA-MB-361, HCT 116)
-
SMG-1 inhibitor stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-UPF1 (recognizing phosphorylated S/T-Q motifs or specific phospho-sites like Ser1078/Ser1096)
-
Mouse or rabbit anti-total UPF1
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system (e.g., chemiluminescence imager)
2. Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of the SMG-1 inhibitor or DMSO for the specified duration (e.g., 1-6 hours).
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with SDS-PAGE loading buffer.
-
Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-UPF1 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and acquire the chemiluminescent signal using an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed for total UPF1 and a loading control protein.
Conclusion
This guide provides a comparative overview of this compound and other SMG-1 inhibitors. Based on the available data:
-
hSMG-1 inhibitor 11e appears to be the most potent inhibitor of hSMG-1 in biochemical assays, with an IC50 of <0.05 nM, and exhibits excellent selectivity.
-
This compound is also a highly potent and selective inhibitor, with an IC50 of 0.11 nM, making it a valuable research tool.
-
CC-115 is a dual DNA-PK/mTOR inhibitor that also targets SMG-1. Its multi-targeted nature may be advantageous in certain contexts but could complicate the interpretation of results in studies focused solely on SMG-1.
The choice of inhibitor will depend on the specific experimental needs, including the desired potency, selectivity profile, and whether the experiments are in vitro or in vivo. The provided experimental protocols and diagrams serve as a foundation for designing and interpreting studies involving these important research compounds.
References
- 1. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 3. hSMG-1 inhibitor 11e |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. hSMG-1 inhibitor 11e | TargetMol [targetmol.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. SMG1, a nonsense‐mediated mRNA decay (NMD) regulator, as a candidate therapeutic target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Performance of hSMG-1 Inhibitors 11j and 11e
An Objective Comparison of hSMG-1 Inhibitors 11j and 11e for Researchers
This guide provides a detailed, data-driven comparison of two potent and selective inhibitors of human Suppressor of Morphogenesis in Genitalia-1 (hSMG-1): 11j and 11e. hSMG-1 is a crucial member of the phosphoinositide 3-kinase-related kinase (PIKK) family, playing a dual role in nonsense-mediated mRNA decay (NMD) and cellular responses to genotoxic stress.[1][2][3] Its involvement in maintaining genome and transcriptome integrity makes it a significant target in cancer research.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a clear comparison of the inhibitors' performance with supporting experimental data and protocols.
Both 11j and 11e are pyrimidine derivatives that demonstrate high potency and selectivity for hSMG-1.[4][6] The following tables summarize their key quantitative data based on available in vitro studies.
Table 1: Potency and Selectivity Profile
This table outlines the half-maximal inhibitory concentration (IC50) values of each inhibitor against hSMG-1 and a panel of other kinases, demonstrating their selectivity.
| Target | Inhibitor 11j IC50 | Inhibitor 11e IC50 | Fold Selectivity (vs. mTOR) |
| hSMG-1 | 0.11 nM [4][7][8][9] | <0.05 nM [5][10][11] | 11j: >455-fold[4][7][8] |
| mTOR | 50 nM[4][7][8] | 45 nM[6][10][12] | 11e: >900-fold[6][10][12] |
| PI3Kα | 92 nM[4][7][8] | 61 nM[6][10][12] | |
| PI3Kγ | 60 nM[4][7][8] | 92 nM[6][10][12] | |
| CDK1 | 32 µM[4][7][8] | 32 µM[6][10][12] | |
| CDK2 | 7.1 µM[4][7][8] | 7.1 µM[6][10][12] | |
| GSKα | 0.26 µM[9] | Not Reported | |
| GSKβ | 0.33 µM[9] | Not Reported |
Summary: Inhibitor 11e displays slightly higher potency for hSMG-1 (IC50 <0.05 nM) compared to 11j (IC50 = 0.11 nM).[9][10] Furthermore, 11e demonstrates a greater selectivity margin (>900-fold) against mTOR than 11j (>455-fold).[4][10]
Table 2: Cellular Activity Profile
This table presents the effects of the inhibitors in cell-based assays, providing insight into their biological activity in a cellular context.
| Cellular Assay | Cell Line | Inhibitor 11j | Inhibitor 11e |
| UPF1 Phosphorylation | MDA-MB-361 | Significantly reduced at 0.3 µM, eliminated at 1 µM[4][7][9] | Not Reported |
| Cell Proliferation (IC50) | MDA-MB-468 | 75 nM[4][7][9] | Not Reported |
Summary: Inhibitor 11j has been shown to effectively inhibit the downstream signaling of hSMG-1 by reducing the phosphorylation of its substrate, UPF1, in breast cancer cells.[9] It also demonstrates potent anti-proliferative effects in the MDA-MB-468 breast cancer cell line.[9] Corresponding cellular data for inhibitor 11e is not as widely reported in the currently available literature.
Signaling Pathways and Experimental Workflows
To better understand the context of these inhibitors, the following diagrams illustrate the hSMG-1 signaling pathway and standard experimental workflows.
Caption: The hSMG-1 signaling pathway in response to cellular stress.
Caption: General workflow for an in vitro kinase inhibition assay.
Caption: Workflow for a typical MTT cell viability assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol is designed to determine the IC50 value of an inhibitor against a specific kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Dilute the hSMG-1 kinase and a suitable substrate (e.g., a peptide substrate) in the kinase buffer to desired concentrations.
-
Prepare ATP in kinase buffer at a concentration relevant to its Km for hSMG-1.
-
Prepare serial dilutions of inhibitors 11j and 11e in DMSO, followed by a further dilution in kinase buffer.
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the kinase/substrate mixture (e.g., 10 µL) to all wells.
-
Initiate the kinase reaction by adding the ATP solution (e.g., 10 µL).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent (e.g., Kinase-Glo®) according to the manufacturer's instructions.[13]
-
-
Data Analysis:
-
Measure the luminescent signal using a plate reader.
-
Normalize the data to the vehicle (DMSO) control (100% activity) and a no-kinase control (0% activity).
-
Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Viability and Proliferation (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14]
-
Cell Culture and Treatment:
-
Seed a cancer cell line (e.g., MDA-MB-468) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of culture medium.[15]
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
The next day, treat the cells with a range of concentrations of inhibitor 11j or 11e (prepared by serial dilution). Include a vehicle-only (DMSO) control.
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
-
MTT Reagent Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[16]
-
-
Solubilization and Measurement:
-
Carefully remove the culture medium from the wells.
-
Add 150 µL of a solubilization solvent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[14]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate spectrophotometer. A reference wavelength of 630 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (media and MTT only) from all readings.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
References
- 1. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Protective Role for the Human SMG-1 Kinase against Tumor Necrosis Factor-α-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. hSMG-1 inhibitor 11e | 1402452-10-1 | MOLNOVA [molnova.com]
- 7. glpbio.com [glpbio.com]
- 8. hSMG-1 inhibitor 11j | PI3K | mTOR | TargetMol [targetmol.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. hSMG-1 inhibitor 11e |CAS:1402452-10-1 Probechem Biochemicals [probechem.com]
- 12. hSMG-1 inhibitor 11e - Nordic Biosite [nordicbiosite.com]
- 13. bmglabtech.com [bmglabtech.com]
- 14. broadpharm.com [broadpharm.com]
- 15. texaschildrens.org [texaschildrens.org]
- 16. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of hSMG-1 Inhibitors: 11j vs. KVS0001 for NMD Inhibition
For researchers and drug development professionals navigating the landscape of Nonsense-Mediated mRNA Decay (NMD) inhibition, the choice of a potent and selective hSMG-1 inhibitor is critical. This guide provides an objective comparison of two prominent hSMG-1 inhibitors, 11j and KVS0001, summarizing their performance based on available experimental data.
This document delves into the specifics of their inhibitory activity, selectivity, and cellular effects, offering a clear comparison to aid in the selection of the most appropriate tool for NMD research. Detailed experimental protocols for key assays are also provided to ensure reproducibility and methodological transparency.
At a Glance: Key Performance Indicators
| Feature | hSMG-1 Inhibitor 11j | KVS0001 |
| hSMG-1 IC50 | 0.11 nM[1][2][3] | Bioactive in the nanomolar range; specific IC50 not reported, but potentially higher than 11j[4][5] |
| Selectivity | Highly selective over mTOR, PI3Kα/γ, and CDK1/2[1][2] | Highly selective for SMG1 over a panel of 246 other kinases[6][7][8] |
| Cellular Activity | Decreases UPF1 phosphorylation at 0.3 µM[1][2] | Substantially decreases phosphorylated UPF1[6][7] |
| In Vivo Activity | Poor solubility, limiting in vivo use[4] | Bioavailable and well-tolerated in vivo[4] |
| Primary Advantage | High in vitro potency[1][2][3] | Demonstrated in vivo efficacy and improved solubility[4][9] |
Signaling Pathway Overview: Nonsense-Mediated mRNA Decay
The NMD pathway is a critical cellular surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). A key step in this process is the phosphorylation of the central NMD factor, UPF1, by the hSMG-1 kinase. Inhibition of hSMG-1 prevents this phosphorylation, thereby blocking NMD and leading to the stabilization of PTC-containing transcripts.
In-Depth Comparison: 11j vs. KVS0001
This compound
This compound is a pyrimidine derivative identified as a highly potent and selective inhibitor of the hSMG-1 kinase.[1][3]
-
Potency: 11j exhibits a remarkable in vitro potency with an IC50 of 0.11 nM against hSMG-1.[1][2][3]
-
Selectivity: It demonstrates high selectivity, being over 455-fold more selective for hSMG-1 than for other related kinases such as mTOR (IC50 = 50 nM), PI3Kα (IC50 = 92 nM), and PI3Kγ (IC50 = 60 nM).[1] It also shows low activity against CDK1 and CDK2.[1][2]
-
Cellular Activity: In cellular assays, 11j effectively inhibits the NMD pathway. Treatment of MDA-MB-361 breast cancer cells with 11j at concentrations of 0.3-3 µM leads to a significant reduction in the phosphorylation of UPF1, a direct substrate of hSMG-1.[2] Furthermore, it inhibits the proliferation of MDA-MB-468 breast cancer cells with an IC50 of 75 nM.[1]
-
Limitations: The primary drawback of 11j is its poor solubility, which has limited its application in in vivo studies.[4]
KVS0001
KVS0001 is a more recently developed SMG1 inhibitor that was designed based on the structure of SMG1i-11 (a compound designation often used interchangeably with 11j or a close analog) to overcome its limitations.[4][10]
-
Potency: While a specific IC50 value for KVS0001 against hSMG-1 has not been explicitly reported in the reviewed literature, it is described as being bioactive in the nanomolar range.[6][8] Some reports suggest it may be less potent than SMG1i-11.[4][5] However, it effectively subverts NMD-mediated downregulation of transcripts at concentrations as low as 600 nM in cellular assays.[6]
-
Selectivity: Mass spectrometry-based kinase profiling has shown that KVS0001 is highly selective for SMG1, with minimal off-target activity against a panel of 246 other protein and lipid kinases at concentrations up to 1 µM.[6][7][8]
-
Cellular and In Vivo Activity: KVS0001 effectively inhibits NMD in cultured cells, leading to an increase in the expression of transcripts and proteins from genes with truncating mutations.[9] Crucially, KVS0001 was designed for improved bioavailability and is well-tolerated in vivo.[4] It has been shown to slow tumor growth in syngeneic mouse models in an immune-dependent manner, suggesting that its NMD inhibitory activity can unmask neoantigens for immune recognition.[4]
-
Advantages: The key advantage of KVS0001 is its demonstrated in vivo activity, a direct result of its improved solubility and bioavailability compared to 11j/SMG1i-11.[4]
Experimental Protocols
hSMG-1 Kinase Assay (In Vitro)
This protocol is a generalized procedure based on common kinase assay methodologies.
-
Reagents: Recombinant hSMG-1 enzyme, a peptide substrate derived from UPF1, kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT), ATP, and the test inhibitor (11j or KVS0001) diluted to various concentrations.
-
Procedure:
-
Add the hSMG-1 enzyme, UPF1 substrate, and inhibitor to the wells of a microplate.
-
Pre-incubate the mixture for a short period at room temperature.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection: The amount of ATP consumed or ADP produced is quantified using a commercial kit, such as ADP-Glo™ Kinase Assay, which measures luminescence.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Western Blot for UPF1 Phosphorylation
-
Cell Culture and Treatment: Plate cells (e.g., MDA-MB-361) and allow them to adhere. Treat the cells with varying concentrations of this compound or KVS0001 for a specified time (e.g., 6 hours).
-
Lysis and Protein Quantification: Lyse the cells in a buffer containing protease and phosphatase inhibitors. Determine the protein concentration of the lysates using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated UPF1 (p-UPF1).
-
Wash the membrane and then incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total UPF1 as a loading control.
-
-
Analysis: Quantify the band intensities for p-UPF1 and total UPF1. The ratio of p-UPF1 to total UPF1 is used to determine the extent of inhibition.
NMD Reporter Assay (Luciferase-Based)
-
Cell Transfection: Co-transfect cells (e.g., HeLa or U2OS) with a plasmid expressing a Renilla luciferase reporter containing a premature termination codon (an NMD substrate) and a plasmid expressing a firefly luciferase without a PTC (as a transfection control).
-
Inhibitor Treatment: After transfection, treat the cells with different concentrations of 11j or KVS0001 for 24-48 hours.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the activities of both Renilla and firefly luciferases using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the Renilla luciferase activity to the firefly luciferase activity for each sample. An increase in the Renilla/firefly luciferase ratio indicates inhibition of NMD.
Conclusion
Both this compound and KVS0001 are potent and selective inhibitors of the hSMG-1 kinase, making them valuable tools for studying the NMD pathway.
-
This compound is distinguished by its exceptional in vitro potency, making it an excellent choice for biochemical and cell-based assays where solubility is not a limiting factor.
-
KVS0001 represents a significant advancement due to its improved solubility and demonstrated in vivo activity. This makes it the preferred inhibitor for studies in animal models and for investigations into the therapeutic potential of NMD inhibition, particularly in the context of immuno-oncology.
The choice between these two inhibitors will ultimately depend on the specific experimental context. For in vitro and mechanistic studies requiring the highest potency, 11j is a strong candidate. For translational research and in vivo applications, the superior bioavailability and proven efficacy of KVS0001 make it the more suitable option.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 4. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
- 5. biorxiv.org [biorxiv.org]
- 6. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 7. KVS0001 | SMG1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape | eLife [elifesciences.org]
- 9. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
A Head-to-Head Comparison: hSMG-1 Inhibitor 11j vs. Cycloheximide for Nonsense-Mediated mRNA Decay (NMD) Studies
For researchers, scientists, and drug development professionals investigating the intricacies of Nonsense-Mediated mRNA Decay (NMD), the choice of inhibitory tool is critical. This guide provides an objective comparison of the highly selective hSMG-1 inhibitor 11j and the classical protein synthesis inhibitor, cycloheximide, offering insights into their mechanisms, efficacy, and potential off-target effects to inform experimental design.
Nonsense-mediated mRNA decay (NMD) is a crucial surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), preventing the synthesis of truncated and potentially harmful proteins. The study of this pathway often relies on the use of inhibitors to stabilize NMD substrates. Here, we compare two commonly used inhibitors: the specific hSMG-1 kinase inhibitor 11j and the general translation inhibitor cycloheximide.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between this compound and cycloheximide lies in their mode of action. This compound offers a targeted approach by directly inhibiting a key kinase in the NMD pathway, while cycloheximide employs a broader, indirect mechanism by halting protein synthesis.
This compound: This pyrimidine derivative is a potent and highly selective inhibitor of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) kinase.[1][2][3] hSMG-1 is a phosphoinositide 3-kinase-related kinase (PIKK) that plays a pivotal role in NMD by phosphorylating the key NMD factor, UPF1.[4][5][6] This phosphorylation is a critical step for the assembly of the decay-inducing complex and subsequent degradation of the target mRNA.[6] By inhibiting hSMG-1, 11j prevents UPF1 phosphorylation, thereby stalling the NMD process and leading to the accumulation of NMD-sensitive transcripts.[6][7]
Cycloheximide (CHX): As a general inhibitor of protein synthesis in eukaryotes, cycloheximide blocks the translocation step of elongation during translation.[8] Its effect on NMD is indirect and stems from the tight coupling of NMD to translation. By arresting ribosomes on the mRNA, cycloheximide prevents the recognition of PTCs by the NMD machinery, thus stabilizing NMD substrates.[4][9] While effective in inhibiting NMD, its global impact on protein synthesis can lead to widespread cellular stress and confounding off-target effects.[10][11]
Quantitative Comparison: Potency and Selectivity
The quantitative data available highlights the superior potency and selectivity of this compound for NMD studies.
| Parameter | This compound | Cycloheximide | Reference |
| Target | hSMG-1 Kinase | Eukaryotic Ribosome (Translocation) | [1],[8] |
| IC50 (hSMG-1) | 0.11 nM | Not Applicable | [1][2][3] |
| Selectivity | >455-fold selective for hSMG-1 over mTOR, PI3Kα/γ, and CDK1/2 | Non-selective protein synthesis inhibitor | [1][2][3] |
| Typical Working Concentration | 0.3 - 1 µM | 30 - 100 µg/mL | [6][7],[9][12] |
| Observed Off-Target Effects | Inhibition of GSKα and GSKβ at higher concentrations | Global protein synthesis inhibition, transcriptional upregulation of stress response genes, potential cytotoxicity | [1],[10][11] |
Experimental Protocols
To facilitate a direct comparison in your own research, we provide the following detailed experimental protocols.
Protocol 1: Assessment of NMD Inhibition by Quantitative RT-PCR (qRT-PCR)
This protocol allows for the quantification of the stabilization of a known NMD-sensitive transcript upon treatment with either inhibitor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cycloheximide (stock solution in DMSO or water)
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for a known NMD target gene (e.g., ATF4, GAS5) and a stable housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 12-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare working solutions of this compound (e.g., 1 µM) and cycloheximide (e.g., 100 µg/mL) in culture medium.
-
Prepare a vehicle control with an equivalent concentration of DMSO.
-
Aspirate the old medium from the cells and add the treatment or control medium.
-
Incubate for a predetermined time (e.g., 4-6 hours).[9]
-
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of your chosen RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA for all samples using a cDNA synthesis kit.
-
qPCR:
-
Set up qPCR reactions for the NMD target gene and the housekeeping gene for each sample.
-
Run the qPCR plate on a real-time PCR instrument.
-
-
Data Analysis:
-
Calculate the ΔCt for each sample by subtracting the Ct of the housekeeping gene from the Ct of the target gene.
-
Calculate the ΔΔCt by subtracting the ΔCt of the vehicle control from the ΔCt of the treated samples.
-
The fold change in the NMD target transcript level can be calculated as 2-ΔΔCt.
-
Protocol 2: Western Blot Analysis of UPF1 Phosphorylation
This protocol directly assesses the on-target effect of this compound by measuring the phosphorylation of its substrate, UPF1.
Materials:
-
Cells treated as described in Protocol 1.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-phospho-UPF1 (Ser1096) and anti-total UPF1.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Lysis: Lyse the treated cells and determine the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein for each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-UPF1 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total UPF1 antibody to confirm equal loading.
-
Data Analysis: Quantify the band intensities and normalize the phospho-UPF1 signal to the total UPF1 signal.
Visualizing the Pathways and Workflows
To further clarify the mechanisms and experimental design, the following diagrams are provided.
Caption: NMD signaling pathway with points of inhibition.
Caption: Workflow for comparing NMD inhibitors.
Conclusion: Choosing the Right Tool for the Job
Both this compound and cycloheximide can effectively inhibit NMD, leading to the stabilization of PTC-containing transcripts. However, their mechanisms and specificities differ significantly.
This compound is the preferred choice for studies requiring a specific and targeted inhibition of the NMD pathway. Its high potency and selectivity minimize off-target effects, providing clearer insights into the direct consequences of NMD inhibition. This makes it an ideal tool for dissecting the molecular mechanisms of NMD and for screening for potential therapeutic agents that modulate this pathway.
Cycloheximide , while a potent NMD inhibitor, should be used with caution due to its global inhibition of protein synthesis. The widespread cellular changes it induces can complicate data interpretation. It remains a useful tool for initial proof-of-concept experiments or when a rapid and robust, albeit non-specific, inhibition of NMD is required.
Ultimately, the choice between this compound and cycloheximide will depend on the specific research question and the level of precision required. For studies demanding a nuanced understanding of the NMD pathway and its role in cellular processes, the targeted approach of this compound is unequivocally superior.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | PI3K | mTOR | TargetMol [targetmol.com]
- 4. Human SMG-1, a novel phosphatidylinositol 3-kinase-related protein kinase, associates with components of the mRNA surveillance complex and is involved in the regulation of nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of SMG-1-mediated Phosphorylation of Upf1 in NMD - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Inhibition of Nonsense-Mediated Decay Induces Nociceptive Sensitization through Activation of the Integrated Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of nonsense-mediated mRNA decay (NMD) by a new chemical molecule reveals the dynamic of NMD factors in P-bodies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Cycloheximide can distort measurements of mRNA levels and translation efficiency | Semantic Scholar [semanticscholar.org]
- 11. Cycloheximide can distort measurements of mRNA levels and translation efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Method for quantitative analysis of nonsense-mediated mRNA decay at the single cell level - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Biomarkers for hSMG-1 Inhibitor Target Engagement
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers for assessing the target engagement of hSMG-1 inhibitors, with a focus on the potent and selective inhibitor 11j. We present key performance data for hSMG-1 inhibitors, detailed experimental protocols for biomarker analysis, and visualizations of the relevant signaling pathway to aid in the evaluation and application of these compounds in research and drug development.
Introduction to hSMG-1 and its Inhibition
The human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) is a phosphatidylinositol 3-kinase-related kinase (PIKK) that plays a crucial role in cellular stress responses and nonsense-mediated mRNA decay (NMD). NMD is a critical surveillance pathway that degrades mRNAs containing premature termination codons (PTCs), preventing the translation of truncated and potentially harmful proteins. By phosphorylating the key NMD factor UPF1, hSMG-1 initiates the degradation of aberrant transcripts. Given its role in maintaining genomic and transcriptomic integrity, hSMG-1 has emerged as a potential therapeutic target in oncology. Inhibition of hSMG-1 can disrupt NMD, leading to the expression of neoantigens from mutated genes in cancer cells, thereby potentially enhancing anti-tumor immunity.
Comparative Analysis of hSMG-1 Inhibitors
The development of potent and selective hSMG-1 inhibitors is crucial for advancing research and therapeutic applications. Here, we compare the performance of the well-characterized inhibitor 11j with another reported inhibitor, KVS0001.
| Inhibitor | hSMG-1 IC50 | Selectivity Profile | Key Biomarker Effect | Reference |
| 11j | 0.11 nM | >455-fold selective over mTOR (50 nM), PI3Kα (92 nM), PI3Kγ (60 nM), CDK1 (32 µM), and CDK2 (7.1 µM) | Significantly reduces UPF1 phosphorylation in MDA-MB-361 cells at 0.3 µM. | [1] |
| KVS0001 | Not explicitly stated, but inhibits SMG1 more than 246 other kinases at 10 nM - 1 µM. | Highly selective against 246 other protein and lipid kinases up to 1 µM. | Substantially decreases the amount of phosphorylated UPF1 in NCI-H358 and LS180 cells. | [2][3][4] |
Table 1: Performance Comparison of hSMG-1 Inhibitors. This table summarizes the in vitro potency and selectivity of hSMG-1 inhibitors 11j and KVS0001, highlighting their effect on the primary pharmacodynamic biomarker, UPF1 phosphorylation.
Biomarkers for hSMG-1 Target Engagement
The most direct and reliable biomarker for assessing hSMG-1 target engagement is the phosphorylation status of its primary substrate, UPF1. Inhibition of hSMG-1 kinase activity leads to a measurable decrease in phosphorylated UPF1 (p-UPF1).
Primary Biomarker: Phospho-UPF1 (p-UPF1)
The phosphorylation of UPF1 by hSMG-1 is a critical step in the NMD pathway.[5] Therefore, a reduction in the levels of p-UPF1 serves as a robust indicator of hSMG-1 inhibition in cellular assays. Several serine residues on UPF1 are phosphorylated by SMG-1, with Ser1078, Ser1096, and Ser1127 being key sites.[5]
Experimental Protocols
hSMG-1 Kinase Assay (for inhibitor 11j characterization)
This in vitro assay is designed to measure the enzymatic activity of hSMG-1 and assess the potency of inhibitors.
Materials:
-
Recombinant hSMG-1 enzyme
-
GST-UPF1-S1096 peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 10 mM HEPES-KOH pH 7.5, 50 mM NaCl, 10% glycerol, 10 mM MnCl2, 50 mM β-glycerophosphate, 1 mM DTT, 0.1% BSA, phosphatase and protease inhibitors)
-
hSMG-1 inhibitor (e.g., 11j)
-
Anti-phospho-ATM/ATR substrate antibody (e.g., Cell Signaling Technology)
-
Secondary antibody (e.g., HRP-conjugated)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Prepare a reaction mixture containing the hSMG-1 enzyme and the GST-Upf1-S1096 peptide substrate in the kinase reaction buffer.
-
Add the hSMG-1 inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the anti-phospho-ATM/ATR substrate antibody to detect phosphorylated GST-UpF1.
-
Incubate with a secondary HRP-conjugated antibody.
-
Visualize the bands using a chemiluminescence detection system and quantify the signal to determine the IC50 of the inhibitor.
Western Blot for UPF1 Phosphorylation
This cellular assay measures the level of endogenous p-UPF1 to confirm target engagement of an hSMG-1 inhibitor in a cellular context.
Materials:
-
Cell line of interest (e.g., MDA-MB-361, NCI-H358)
-
hSMG-1 inhibitor (e.g., 11j or KVS0001)
-
Cell lysis buffer (RIPA buffer supplemented with phosphatase and protease inhibitors)
-
Primary antibodies:
-
Secondary antibodies (e.g., HRP-conjugated anti-rabbit or anti-mouse IgG)
-
SDS-PAGE gels and Western blot apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Culture cells to the desired confluency and treat with the hSMG-1 inhibitor at various concentrations for a specified time (e.g., 6 hours).
-
Lyse the cells in lysis buffer on ice.
-
Determine the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the primary antibody against p-UPF1 overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total UPF1 and a loading control to normalize the p-UPF1 signal.
Signaling Pathway and Experimental Workflow Visualizations
To better understand the mechanism of hSMG-1 and the experimental approaches to assess its inhibition, the following diagrams are provided.
Caption: hSMG-1 Signaling Pathway in Nonsense-Mediated mRNA Decay.
Caption: Western Blot Workflow for p-UPF1 Detection.
References
- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. KVS0001 | SMG1 inhibitor | Probechem Biochemicals [probechem.com]
- 4. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Phospho-UPF1 (Ser1107) Antibody | Cell Signaling Technology [cellsignal.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. UPF1 Polyclonal Antibody (PA5-29480) [thermofisher.com]
Comparative Analysis of hSMG-1 Inhibitor 11j Cross-Reactivity with Other Kinases
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinase selectivity profile of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) inhibitor, 11j. The data presented herein is intended to assist researchers in evaluating the potential on- and off-target effects of this compound in experimental settings. All quantitative data is summarized for clear comparison, and detailed, representative experimental protocols are provided.
Executive Summary
hSMG-1 inhibitor 11j is a potent and highly selective inhibitor of hSMG-1, a key regulator of nonsense-mediated mRNA decay (NMD).[1][2][3][4] While demonstrating remarkable potency for its primary target, understanding its cross-reactivity with other kinases is crucial for interpreting experimental results and predicting potential side effects in therapeutic development. This guide outlines the inhibitory activity of 11j against a panel of kinases, providing a clear view of its selectivity profile.
Data Presentation: Kinase Inhibition Profile of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against hSMG-1 and a selection of other kinases. Lower IC50 values indicate higher potency.
| Kinase Target | IC50 | Fold Selectivity vs. hSMG-1 |
| hSMG-1 | 0.11 nM | 1 |
| mTOR | 50 nM | >455-fold |
| PI3Kα | 92 nM | >836-fold |
| PI3Kγ | 60 nM | >545-fold |
| CDK1 | 32 µM | >290,000-fold |
| CDK2 | 7.1 µM | >64,500-fold |
| GSKα | 260 nM | >2,360-fold |
| GSKβ | 330 nM | >3,000-fold |
Data compiled from multiple sources.[1][2][3][4][5]
Experimental Protocols
While the precise experimental details from the original publication by Gopalsamy et al. (2012) were not fully accessible, the following are detailed, representative protocols for biochemical kinase assays commonly used to determine inhibitor potency. These protocols are based on established methodologies for the respective kinase families.
Disclaimer: These are generalized protocols and may not reflect the exact conditions used to generate the IC50 data for inhibitor 11j.
hSMG-1, mTOR, and PI3K Kinase Assays (Luminescence-Based)
These assays typically measure the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to an increase in kinase activity.
-
Principle: The kinase reaction is performed in the presence of the inhibitor. After the reaction, a luciferase-based reagent is added. The amount of light produced is proportional to the amount of ATP present.
-
Materials:
-
Recombinant human SMG-1, mTOR, or PI3Kα/γ enzyme
-
Substrate (e.g., UPF1 for hSMG-1, p70S6K for mTOR, PIP2 for PI3K)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
This compound (or other test compounds)
-
Luminescent kinase assay kit (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
To each well of the microplate, add the kinase, substrate, and inhibitor solution.
-
Initiate the kinase reaction by adding a predetermined concentration of ATP (often at or near the Km for the specific kinase).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the luciferase-based detection reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
-
CDK1 and CDK2 Kinase Assays (Fluorescence Polarization-Based)
This method measures the change in the polarization of fluorescently labeled light emitted from a fluorescent tracer bound to the kinase.
-
Principle: A fluorescently labeled tracer binds to the kinase's ATP pocket. When an inhibitor displaces the tracer, the tracer tumbles more freely in solution, leading to a decrease in fluorescence polarization.
-
Materials:
-
Recombinant human CDK1/Cyclin B or CDK2/Cyclin A enzyme
-
Fluorescent tracer specific for the kinase
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (or other test compounds)
-
Black, low-volume 384-well plates
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
Add the kinase and inhibitor solution to the wells of the microplate.
-
Add the fluorescent tracer to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.
-
Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Calculate the percent inhibition based on the change in polarization and determine the IC50 value.
-
GSKα and GSKβ Kinase Assays (Radiometric-Based)
This traditional method measures the incorporation of a radioactive phosphate group from ATP onto a substrate.
-
Principle: The kinase reaction is performed with [γ-³²P]ATP. The phosphorylated substrate is then captured, and the amount of incorporated radioactivity is measured.
-
Materials:
-
Recombinant human GSKα or GSKβ enzyme
-
Peptide substrate (e.g., a derivative of glycogen synthase)
-
Kinase assay buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA)
-
[γ-³²P]ATP
-
This compound (or other test compounds)
-
Phosphocellulose paper or membrane
-
Scintillation counter
-
-
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
In a reaction tube, combine the kinase, substrate, and inhibitor.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 20-30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity of the phosphorylated substrate on the paper using a scintillation counter.
-
Calculate the percent inhibition and determine the IC50 value.
-
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the signaling pathway of hSMG-1 and the general pathways of the kinases for which this compound shows some off-target activity.
References
- 1. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Identification of nonsense-mediated decay inhibitors that alter the tumor immune landscape [elifesciences.org]
Comparative Efficacy of hSMG-1 Inhibitor 11j and Other NMD Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the human Suppressor with Morphogenetic effect on Genitalia 1 (hSMG-1) inhibitor 11j with other known modulators of the Nonsense-Mediated mRNA Decay (NMD) pathway. The objective is to present a clear overview of their efficacy, selectivity, and experimental backing to aid in research and development decisions.
Introduction to hSMG-1 and Nonsense-Mediated Decay
The Nonsense-Mediated mRNA Decay (NMD) pathway is a critical cellular surveillance mechanism that identifies and degrades messenger RNA (mRNA) transcripts containing premature termination codons (PTCs). This quality control process prevents the translation of truncated and potentially harmful proteins. hSMG-1, a phosphatidylinositol 3-kinase-related kinase (PIKK), is a key regulator of NMD. It phosphorylates the central NMD factor, UPF1, a critical step for the initiation of mRNA degradation.[1] Inhibition of hSMG-1, therefore, represents a potential therapeutic strategy for genetic diseases caused by nonsense mutations, where restoring the expression of a truncated but partially functional protein could be beneficial. It is also being explored as a potential cancer therapy.
hSMG-1 Inhibitor 11j: A Potent and Selective Tool Compound
This compound, a pyrimidine derivative, was identified as a highly potent and selective inhibitor of hSMG-1 kinase activity.[2] Its discovery marked a significant step in the development of tool compounds to probe the function of hSMG-1 in NMD and other cellular processes.
In Vitro Efficacy and Selectivity
This compound demonstrates exceptional potency against its primary target. The in vitro inhibitory activity of 11j against hSMG-1 and a panel of other kinases is summarized below.
| Target | IC50 | Reference |
| hSMG-1 | 0.11 nM | [2] |
| mTOR | 50 nM | [2] |
| PI3Kα | 92 nM | [2] |
| PI3Kγ | 60 nM | [2] |
| CDK1 | 32 µM | [2] |
| CDK2 | 7.1 µM | [2] |
| GSKα | 0.26 µM | [3] |
| GSKβ | 0.33 µM | [3] |
Table 1: In vitro kinase inhibitory activity of this compound.
The data clearly indicates that 11j is a highly selective inhibitor for hSMG-1, exhibiting over 455-fold selectivity against other closely related PIKK family members like mTOR and PI3Ks.[2]
Cellular Activity
In cellular assays, this compound effectively inhibits the phosphorylation of UPF1, the direct downstream target of hSMG-1. Treatment of MDA-MB-361 breast cancer cells with 11j led to a dose-dependent decrease in UPF1 phosphorylation.[3] Furthermore, 11j demonstrated anti-proliferative effects in MDA-MB-468 breast cancer cells with an IC50 of 75 nM.[3]
Comparison with Other hSMG-1 Inhibitors and NMD Modulators
While 11j is a potent research tool, its poor solubility has limited its application in in vivo studies.[4] This has led to the development and investigation of other compounds that modulate the NMD pathway.
| Compound | Target(s) | Key In Vitro Efficacy | In Vivo Efficacy | Key Limitations | Reference |
| This compound | hSMG-1 | IC50 = 0.11 nM | Not reported due to poor solubility | Poor solubility, lack of in vivo data | [2][4] |
| KVS0001 | hSMG-1 | Potent and specific SMG1 inhibitor | Effective in animal tumor models | Limited publicly available data | [5][6] |
| CC-115 | hSMG-1, mTOR, DNA-PK | Decreased UPF1 phosphorylation | Showed antitumor effects in MM xenograft models | Off-target effects (pan-kinase inhibitor) | [3] |
| LY3023414 | PI3K, AKT1, mTOR, hSMG-1 | Increased expression of mutant RNA transcripts | Increased expression of mutant RNA transcripts in xenograft tumors | Off-target toxicity | [4][5] |
Table 2: Comparison of this compound with other NMD modulators.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental methodologies used to evaluate the efficacy of hSMG-1 inhibitors.
hSMG-1 Kinase Assay (General Protocol)
A typical in vitro kinase assay to determine the IC50 of an inhibitor against hSMG-1 involves the following steps:
-
Reagents : Recombinant hSMG-1 enzyme, a suitable substrate (e.g., a peptide containing the UPF1 phosphorylation site), ATP (often radiolabeled, e.g., [γ-³²P]ATP), kinase assay buffer, and the test inhibitor at various concentrations.
-
Procedure :
-
The inhibitor is pre-incubated with the hSMG-1 enzyme in the kinase assay buffer.
-
The kinase reaction is initiated by the addition of the substrate and ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, often by the addition of a stop solution (e.g., EDTA).
-
The amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the phosphorylated substrate on a filter and measuring the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
UPF1 Phosphorylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to block hSMG-1-mediated phosphorylation of UPF1 in a cellular context.
-
Cell Culture and Treatment : Cells (e.g., MDA-MB-361) are cultured to a suitable confluency and then treated with the hSMG-1 inhibitor at various concentrations for a specific duration.
-
Cell Lysis : After treatment, the cells are washed and lysed to extract total cellular proteins.
-
Western Blotting :
-
Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific for phosphorylated UPF1 (p-UPF1). An antibody against total UPF1 is used as a loading control.
-
The membrane is then washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The signal is detected using a chemiluminescent substrate and imaged.
-
-
Analysis : The intensity of the p-UPF1 band is quantified and normalized to the total UPF1 band to determine the relative level of UPF1 phosphorylation.
Cell Proliferation Assay (e.g., MTT Assay)
This assay measures the effect of an inhibitor on the viability and proliferation of cancer cells.
-
Cell Seeding : Cells (e.g., MDA-MB-468) are seeded in a multi-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment : The cells are treated with the inhibitor at a range of concentrations. A vehicle-only control is also included.
-
Incubation : The cells are incubated for a defined period (e.g., 72 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of cell proliferation, is then determined.
Visualizing the hSMG-1 Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental procedures, the following diagrams are provided.
Caption: The hSMG-1 signaling pathway in Nonsense-Mediated Decay and the point of intervention by inhibitor 11j.
Caption: A generalized experimental workflow for evaluating the efficacy of hSMG-1 inhibitors.
Conclusion
This compound is a powerful and selective tool for studying the role of hSMG-1 in vitro and in cell-based assays. Its high potency and selectivity make it ideal for elucidating the molecular mechanisms of the NMD pathway. However, its poor solubility presents a significant hurdle for in vivo applications. For researchers focused on preclinical and clinical development, alternative NMD modulators such as KVS0001 and repurposed kinase inhibitors like CC-115, despite their own limitations, may offer more viable paths for in vivo studies. The continued development of novel, potent, selective, and bioavailable hSMG-1 inhibitors remains a key objective in the field. This guide serves as a foundational resource for comparing these critical research compounds and selecting the most appropriate tool for specific scientific inquiries.
References
- 1. Human SMG-1, a novel phosphatidylinositol 3-kinase-related protein kinase, associates with components of the mRNA surveillance complex and is involved in the regulation of nonsense-mediated mRNA decay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of pyrimidine derivatives as hSMG-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell proliferation assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. The mRNA surveillance protein hSMG-1 functions in genotoxic stress response pathways in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecule of the Month October 2019 [mom.dcbp.unibe.ch]
Safety Operating Guide
Essential Safety and Operational Guide for hSMG-1 Inhibitor 11j
For Researchers, Scientists, and Drug Development Professionals: A Comprehensive Guide to the Safe and Effective Handling of hSMG-1 Inhibitor 11j.
This document provides critical safety and logistical information for the handling and use of this compound, a potent and selective inhibitor of the PI3K-related kinase SMG1. Adherence to these guidelines is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE) and Engineering Controls
Proper personal protective equipment and engineering controls are paramount when handling this compound to minimize exposure and ensure a safe laboratory environment.
| Control Type | Recommended Equipment and Practices |
| Engineering Controls | - Work in a well-ventilated area. - Use of a chemical fume hood is strongly recommended, especially when handling the powdered form or preparing stock solutions. |
| Eye and Face Protection | - Wear chemical safety goggles or a face shield to protect against splashes. |
| Hand Protection | - Wear compatible chemical-resistant gloves (e.g., nitrile gloves). - Inspect gloves prior to use and dispose of them properly after handling the compound. - Wash hands thoroughly after handling. |
| Body Protection | - Wear a standard laboratory coat. - Ensure exposed skin is covered. |
| Respiratory Protection | - For operations that may generate dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. |
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₇H₂₈ClN₇O₃S |
| Molecular Weight | 566.1 g/mol [1] |
| Appearance | Solid |
| Purity | ≥98% |
| Solubility | - DMSO: 0.1-1 mg/mL (Slightly soluble)[1] - In vivo formulation: Soluble at ≥ 6 mg/mL in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline[2] |
| Storage | - Store the solid compound at -20°C. - In solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month. |
Inhibitory Activity and Selectivity
This compound is a highly potent and selective inhibitor of hSMG-1. Its inhibitory concentrations (IC50) against various kinases are detailed in the table below.
| Kinase | IC50 |
| hSMG-1 | 0.11 nM [3][4] |
| mTOR | 50 nM[3][4] |
| PI3Kγ | 60 nM[5] |
| PI3Kα | 92 nM[5] |
| GSKα | 260 nM[5] |
| GSKβ | 330 nM[5] |
| CDK2 | 7.1 µM[3][4] |
| CDK1 | 32 µM[3][4] |
Experimental Protocols
The following are detailed, step-by-step protocols for the preparation of stock solutions and for a typical cell-based experiment.
Preparation of a 10 mM Stock Solution in DMSO
-
Pre-weighing Preparation : Before opening, bring the vial of this compound to room temperature to prevent condensation.
-
Weighing : Accurately weigh out the desired amount of the inhibitor using a calibrated analytical balance in a chemical fume hood. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 0.566 mg of the compound.
-
Dissolution : Add the appropriate volume of fresh, anhydrous DMSO to the vial. To continue the example, add 100 µL of DMSO to the 0.566 mg of the inhibitor.
-
Solubilization : Gently vortex or sonicate the solution until the compound is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage : Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.
In Vitro Cell Treatment Protocol (Example: MDA-MB-468 cells)
-
Cell Seeding : Seed MDA-MB-468 cells in a suitable culture plate (e.g., 96-well or 6-well plate) at a density that will allow for logarithmic growth during the treatment period. Allow the cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solution : On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in cell culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 75 nM in the well, a 1:133,333 dilution of the 10 mM stock would be required. It is recommended to perform serial dilutions for accuracy.
-
Cell Treatment : Remove the old medium from the cells and replace it with the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation : Incubate the cells for the desired treatment duration (e.g., 6 hours to observe effects on UPF1 phosphorylation or longer for cell proliferation assays).[3][4]
-
Downstream Analysis : Following incubation, harvest the cells for downstream analysis, such as Western blotting to assess the phosphorylation status of UPF1 or a cell viability assay (e.g., MTT or CellTiter-Glo) to measure the inhibition of cell proliferation.
Disposal Plan
All waste materials contaminated with this compound should be handled as hazardous chemical waste.
-
Solid Waste : Collect all contaminated solid waste, including empty vials, pipette tips, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste : Collect all contaminated liquid waste, including unused stock solutions and cell culture medium, in a designated and clearly labeled hazardous waste container.
-
Disposal : Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain or in the regular trash.
hSMG-1 Signaling in Nonsense-Mediated mRNA Decay (NMD)
hSMG-1 is a critical kinase in the nonsense-mediated mRNA decay (NMD) pathway, a surveillance mechanism that degrades mRNAs containing premature termination codons (PTCs). The following diagram illustrates the central role of hSMG-1 in this process.
Caption: Role of hSMG-1 in the NMD pathway.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
